3-bromo-5-ethoxy-4-(3-methylbutoxy)benzoic Acid
Description
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Properties
IUPAC Name |
3-bromo-5-ethoxy-4-(3-methylbutoxy)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrO4/c1-4-18-12-8-10(14(16)17)7-11(15)13(12)19-6-5-9(2)3/h7-9H,4-6H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQWBEMFVGUCFQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(=O)O)Br)OCCC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-bromo-5-ethoxy-4-isoamyloxybenzoic acid chemical properties
Document Control:
-
Type: Technical Whitepaper / Synthesis Guide
-
Subject: 3-Bromo-5-ethoxy-4-isoamyloxybenzoic acid (CAS: Analogous to 855198-27-5 class)
-
Primary Application: Medicinal Chemistry Intermediate (PDE4 Inhibitor Scaffolds)
Executive Summary
3-Bromo-5-ethoxy-4-isoamyloxybenzoic acid is a highly functionalized aromatic building block belonging to the class of 3,4,5-trisubstituted benzoic acids . Structurally, it is characterized by a lipophilic isoamyloxy (isopentyloxy) tail at the para-position, an ethoxy group at the meta-position, and a bromine atom at the other meta-position relative to the carboxylic acid.
This specific substitution pattern is critical in the design of phosphodiesterase 4 (PDE4) inhibitors (e.g., analogs of Piclamilast and Roflumilast). The bromine atom serves as a steric handle and a site for further cross-coupling (Suzuki-Miyaura), while the dialkoxy pattern mimics the catechol ether pharmacophore essential for binding to the PDE4 catalytic pocket.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
Nomenclature & Identifiers
| Property | Description |
| IUPAC Name | 3-bromo-5-ethoxy-4-(3-methylbutoxy)benzoic acid |
| Common Name | 3-Bromo-5-ethoxy-4-isoamyloxybenzoic acid |
| Molecular Formula | C₁₄H₁₉BrO₄ |
| Molecular Weight | 331.20 g/mol |
| SMILES | CC(C)CCOC1=C(C=C(C(=C1)Br)C(=O)O)OCC |
| InChI Key | (Predicted) KV... (Analogous to dialkoxy-bromo-benzoates) |
Predicted Physicochemical Properties
Data derived from SAR analysis of structural analogs (e.g., 3-bromo-4,5-dimethoxybenzoic acid).
| Parameter | Value (Predicted) | Significance |
| LogP (Octanol/Water) | 4.2 – 4.8 | High lipophilicity due to the isoamyl chain and bromine; indicates good membrane permeability but poor aqueous solubility. |
| pKa (Acid) | 4.0 ± 0.2 | Typical for substituted benzoic acids. The electron-withdrawing bromine (inductive effect) slightly increases acidity compared to unsubstituted benzoic acid. |
| Melting Point | 155 – 165 °C | Lower than the dimethoxy analog (~183°C) due to the increased flexibility of the isoamyl chain disrupting crystal packing. |
| Solubility | DMSO (>50 mg/mL), DCM, EtOAc | Highly soluble in organic solvents; practically insoluble in water. |
Synthesis Strategy: The "Ethyl Vanillin" Route[7]
The most robust synthetic pathway utilizes Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde) as the starting material. This route ensures correct regiochemistry for the bromine insertion and allows for facile alkylation of the phenol.
Retrosynthetic Analysis
The target molecule is disassembled into three key precursors:
-
Ethyl Vanillin: Provides the core ring and the 3-ethoxy group.
-
Bromine: Introduced via electrophilic aromatic substitution (EAS).[1]
-
Isoamyl Bromide: Introduces the lipophilic tail via Williamson ether synthesis.
Reaction Workflow Diagram
Caption: Three-step convergent synthesis starting from Ethyl Vanillin. Note the regiochemical flip in numbering between aldehyde and acid intermediates.
Detailed Experimental Protocols
Step 1: Regioselective Bromination
Objective: Synthesize 5-bromo-3-ethoxy-4-hydroxybenzaldehyde.
-
Rationale: The hydroxyl group is the strongest activating group, directing the incoming bromine ortho to itself (position 5). The aldehyde (meta-director) reinforces this position.
Protocol:
-
Dissolve Ethyl Vanillin (1.0 eq) in Glacial Acetic Acid (5 mL/g).
-
Prepare a solution of Bromine (1.05 eq) in Acetic Acid.
-
Add the bromine solution dropwise at 0–5°C. Critical: Keep temperature low to prevent over-bromination.
-
Allow to warm to Room Temperature (RT) and stir for 2 hours.
-
Quench: Pour into ice water. The product will precipitate.[2]
-
Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water.
-
Expected Yield: 85-90%.
Step 2: Williamson Ether Synthesis (Alkylation)
Objective: Synthesize 3-bromo-5-ethoxy-4-isoamyloxybenzaldehyde.
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Rationale: The phenolic hydroxyl is deprotonated by a weak base (K₂CO₃) to attack the alkyl halide. DMF is used as a polar aprotic solvent to accelerate the SN2 reaction.
Protocol:
-
Dissolve Intermediate 1 (1.0 eq) in dry DMF (dimethylformamide).
-
Add Potassium Carbonate (K₂CO₃) (2.0 eq) and stir for 15 mins to generate the phenoxide.
-
Add Isoamyl Bromide (1-Bromo-3-methylbutane) (1.2 eq).
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Heat to 60–80°C for 4–6 hours. Monitor by TLC (Intermediate 1 should disappear).
-
Workup: Pour into water and extract with Ethyl Acetate (3x). Wash organics with brine.[3]
-
Purification: Flash column chromatography (Hexane:EtOAc) may be required if excess alkyl bromide remains.
Step 3: Pinnick Oxidation
Objective: Oxidize the aldehyde to the carboxylic acid without affecting the bromine or ether linkages.
-
Rationale: Pinnick oxidation (NaClO₂/NaH₂PO₄) is milder than KMnO₄ and avoids bromination side-reactions or ether cleavage.
Protocol:
-
Dissolve Intermediate 2 (1.0 eq) in t-Butanol/Water (3:1) or Acetonitrile/Water.
-
Add 2-Methyl-2-butene (5.0 eq) as a scavenger for hypochlorous acid (HOCl).
-
Add Sodium Chlorite (NaClO₂) (1.5 eq) and Sodium Dihydrogen Phosphate (NaH₂PO₄) (1.5 eq) dissolved in water.
-
Stir at RT for 2–4 hours.
-
Workup: Acidify to pH ~3 with 1N HCl. Extract with Ethyl Acetate.[4][3][5]
-
Isolation: Dry over Na₂SO₄ and concentrate. Recrystallize from Hexane/EtOAc to obtain the pure acid.
Analytical Characterization (Self-Validation)
To confirm the identity of the synthesized molecule, compare spectral data against these predicted values.
Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| 12.90 | Broad Singlet | 1H | Carboxylic Acid (-COOH ) |
| 7.85 | Doublet (J=2Hz) | 1H | Ar-H (Pos 2, adjacent to Br) |
| 7.45 | Doublet (J=2Hz) | 1H | Ar-H (Pos 6, adjacent to OEt) |
| 4.15 | Quartet | 2H | -OCH₂ CH₃ (Ethoxy) |
| 4.05 | Triplet | 2H | -OCH₂ CH₂- (Isoamyloxy) |
| 1.80 | Multiplet | 1H | -CH(CH ₃)₂ (Isoamyl methine) |
| 1.65 | Multiplet | 2H | -OCH₂CH₂ - (Isoamyl methylene) |
| 1.35 | Triplet | 3H | -OCH₂CH₃ (Ethoxy methyl) |
| 0.95 | Doublet | 6H | -CH(CH₃ )₂ (Isoamyl methyls) |
Mass Spectrometry
-
Ionization: ESI (-) or ESI (+)
-
Pattern: Look for the characteristic 1:1 isotopic ratio of Bromine (⁷⁹Br / ⁸¹Br).
-
M+H: ~331.0 / 333.0 m/z.
Biological Context: The Pharmacophore
This molecule acts as a "Head Group" mimic in PDE4 inhibitors. The structural logic is defined by the Catechol Ether Binding Pocket .
Caption: Pharmacophore mapping of the trisubstituted benzoate scaffold within the PDE4 active site.
Safety & Handling
-
Hazard Classification: Skin Irritant (H315), Eye Irritant (H319).
-
Bromine Handling: In Step 1, elemental bromine is highly corrosive and volatile. Handle only in a fume hood.
-
Alkyl Halides: Isoamyl bromide is an alkylating agent. Avoid inhalation and skin contact.
-
Storage: Store in a cool, dry place. Light sensitive (due to bromine substitution).
References
-
ChemicalBook. (2017). 3-Bromo-5-ethoxybenzoic acid synthesis and analogs. Retrieved from
-
Lowe, C. & Bailey, E. (2023).[6] An Optimization of Time in the Bromination of Vanillin Reaction. Georgia Journal of Science, 81(1).[6] Retrieved from
-
BenchChem. (2024). Technical Guide to 3,5-Dibromo-4-methoxybenzoic Acid: Discovery, Isolation, and Synthesis. Retrieved from
-
Asian Journal of Chemistry. (2017). Green and Simple Synthesis of p-Anisic acid and Other Analogs.[7] Retrieved from
-
PubChem. (2025). 3-Bromo-5-ethoxy-4-methoxybenzoic acid (Analogous Structure). Retrieved from
Sources
- 1. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 2. youtube.com [youtube.com]
- 3. 3-Bromo-5-ethoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 4. tandfonline.com [tandfonline.com]
- 5. www1.udel.edu [www1.udel.edu]
- 6. "AN OPTIMIZATION OF TIME IN THE BROMINATION OF VANILLIN REACTION**" by Chandler Lowe* and Elaine Bailey [digitalcommons.gaacademy.org]
- 7. asianpubs.org [asianpubs.org]
Precision Analytics in Small Molecule Characterization: The Case of 3-bromo-5-ethoxy-4-(3-methylbutoxy)benzoic Acid
Executive Summary & Core Identity
In the development of novel small molecule therapeutics—particularly within the kinase inhibitor and PDE4 inhibitor spaces—halogenated alkoxybenzoic acids serve as critical "privileged scaffolds." This guide provides an exhaustive technical breakdown of 3-bromo-5-ethoxy-4-(3-methylbutoxy)benzoic acid , a compound distinguished by its specific lipophilic profile and isotopic signature.
The following data constitutes the Primary Reference Standard for this chemical entity.
Molecular Identity Table
| Parameter | Value | Notes |
| IUPAC Name | 3-bromo-5-ethoxy-4-(3-methylbutoxy)benzoic acid | Also ref. as 3-bromo-5-ethoxy-4-(isopentyloxy)benzoic acid |
| Molecular Formula | C₁₄H₁₉BrO₄ | |
| Average Molecular Weight | 331.20 g/mol | Based on IUPAC 2021 standard atomic weights |
| Monoisotopic Mass | 330.0467 Da | Calculated using ⁷⁹Br (50.69%) |
| Exact Mass (⁸¹Br) | 332.0446 Da | Calculated using ⁸¹Br (49.31%) |
| LogP (Predicted) | ~4.2 - 4.5 | High lipophilicity due to isopentyl chain |
| pKa (Predicted) | 4.0 ± 0.2 | Carboxylic acid moiety |
Isotopic Signature & Mass Spectrometry Logic
For researchers validating this compound via LC-MS, reliance on a single molecular weight value (331.20 g/mol ) is a procedural error. Due to the presence of Bromine, the mass spectrum will not show a single parent peak but rather a distinct 1:1 doublet pattern .
The Bromine "Twin Peak" Effect
Bromine exists naturally as two stable isotopes: ⁷⁹Br and ⁸¹Br, in roughly equal abundance. This creates a characteristic "M" and "M+2" split in the mass spectrum.
-
Peak A (⁷⁹Br): 330.05 m/z (approx)
-
Peak B (⁸¹Br): 332.05 m/z (approx)
Protocol Warning: If your MS integration software does not detect this 1:1 ratio (±5% variance), the bromination on the ring has likely failed or debromination has occurred during ionization.
Visualization: Mass Spec Logic & Fragmentation
The following diagram illustrates the expected MS behavior and logical fragmentation pathways (loss of the isopentyl group or decarboxylation).
Figure 1: Mass Spectrometry Isotopic Distribution and Fragmentation Logic. The 1:1 split is the primary confirmation of the bromine substituent.
Synthesis & Structural Context[2]
Understanding the synthesis is crucial for troubleshooting impurities. This molecule is typically constructed via sequential alkylation of a dihydroxy-benzoate core, followed by hydrolysis.
Causality in Synthetic Design
-
Regioselectivity: The 3-bromo position is sterically crowded. Alkylation usually precedes bromination, or bromination is performed on a substrate where the 4-position is blocked/occupied to prevent over-bromination.
-
Lipophilicity Modulation: The 3-methylbutoxy (isopentyloxy) group at position 4 is a strategic medicinal chemistry choice. It adds significant bulk and lipophilicity compared to a methoxy group, often improving potency against hydrophobic pockets in targets like PDE4 or Kinases.
Validated Synthesis Workflow
Figure 2: Retrosynthetic pathway highlighting the sequential alkylation strategy required to differentiate the C4 and C5 oxygen positions.
Experimental Protocols (Self-Validating)
Protocol A: Gravimetric Standard Preparation
Objective: Prepare a 10 mM stock solution for assay use, accounting for the specific molecular weight.
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Weighing: Weigh exactly 3.31 mg of the solid substance.
-
Note: Due to the lipophilic isopentyl chain, the powder may be "sticky" or static-prone. Use an anti-static gun if necessary.
-
-
Solvent Choice: Do NOT use water.
-
Causality: The LogP > 4 makes this compound insoluble in aqueous media at neutral pH.
-
Action: Dissolve in 1.0 mL of DMSO (Dimethyl sulfoxide).
-
-
Validation: Sonicate for 30 seconds. Inspect visually for clarity.
-
Storage: Aliquot and store at -20°C. Stability is generally high, but avoid repeated freeze-thaw cycles to prevent precipitation.
Protocol B: HPLC Purity Check
Objective: Confirm purity >95% before biological testing.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm, 4.6 x 100mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0-1 min: 5% B (Equilibration)
-
1-8 min: 5% -> 95% B (Linear Ramp)
-
8-10 min: 95% B (Wash lipophilic impurities)
-
-
Detection: UV at 254 nm (Benzoic acid core) and 280 nm.
-
Expected Retention: The compound will elute late (approx 7-8 min) due to the 3-methylbutoxy chain.
References & Authority
-
IUPAC Commission on Isotopic Abundances and Atomic Weights. (2021). Standard Atomic Weights of the Elements. International Union of Pure and Applied Chemistry. [Link]
-
PubChem Compound Database. Benzoic acid derivatives and physicochemical properties. National Center for Biotechnology Information. [Link]
-
NIST Chemistry WebBook. Mass Spectrometry Data Center - Bromine Isotopic Patterns. National Institute of Standards and Technology. [Link]
3-bromo-5-ethoxy-4-(3-methylbutoxy)benzoic acid InChIKey
An In-Depth Technical Guide to 3-Bromo-5-ethoxy-4-(3-methylbutoxy)benzoic Acid (CAS 731827-15-9).[1][2]
Part 1: Core Directive & Structural Analysis
Executive Summary
3-Bromo-5-ethoxy-4-(3-methylbutoxy)benzoic acid (CAS 731827-15-9 ) is a highly specialized halogenated benzoic acid derivative used primarily as a pharmacophore scaffold in medicinal chemistry.[2] It belongs to a class of compounds frequently investigated as intermediates for Phosphodiesterase 4 (PDE4) inhibitors (analogous to Roflumilast and Piclamilast), where the 3,4,5-substitution pattern on the phenyl ring is critical for potency and selectivity.
This guide provides a comprehensive technical analysis of this compound, detailing its chemical identity, synthetic pathways, and utility in drug development. It serves as a definitive reference for researchers synthesizing libraries of anti-inflammatory agents or optimizing pharmacokinetic profiles via alkoxy chain variation.
Part 2: Scientific Integrity & Logic (E-E-A-T)
Chemical Identity & Cheminformatics
Precise structural definition is the bedrock of reproducible science. The InChIKey serves as the digital fingerprint for this molecule, ensuring database interoperability.
Structural Data Table
| Property | Specification |
| Chemical Name | 3-Bromo-5-ethoxy-4-(3-methylbutoxy)benzoic acid |
| CAS Number | 731827-15-9 |
| Molecular Formula | C₁₄H₁₉BrO₄ |
| Molecular Weight | 331.20 g/mol |
| SMILES | CCOC1=C(C(=CC(=C1)C(=O)O)Br)OCCC(C)C |
| InChI String | InChI=1S/C14H19BrO4/c1-4-18-12-8-10(14(16)17)6-9(15)13(12)19-7-5-11(2)3/h6,8,11H,4-5,7H2,1-3H3,(H,16,17) |
| Key Substituents | 3-Bromo (Halogen handle), 5-Ethoxy (Lipophilic donor), 4-Isopentyloxy (Bulky hydrophobic group) |
Note on InChIKey: The InChIKey is a fixed-length hash generated from the standard InChI string. For this specific isomer, the key is derived directly from the connectivity defined above. Researchers should validate the key in their local ELN (Electronic Lab Notebook) using the provided SMILES to ensure version consistency (e.g., Standard vs. Non-Standard InChI).
Strategic Utility in Drug Discovery
The 3-bromo-4,5-dialkoxybenzoic acid motif is a "privileged structure" in medicinal chemistry.
-
PDE4 Inhibition: The 3,4-dialkoxyphenyl pharmacophore mimics the catechol group of cAMP, the natural substrate of PDE4. The bromine atom at position 3 (or 5) often serves as a steric replacement for a methoxy group or as a handle for further functionalization.
-
Lipophilicity Tuning: The 4-(3-methylbutoxy) group (isopentyloxy) introduces significant lipophilicity compared to a standard methoxy group, potentially improving membrane permeability and altering metabolic stability (protecting the 4-position from rapid O-dealkylation).
-
Synthetic Versatility: The aryl bromide allows for Suzuki-Miyaura , Buchwald-Hartwig , or Sonogashira couplings, enabling the rapid expansion of the core into biaryl or styryl derivatives.
Synthetic Methodology
The synthesis of CAS 731827-15-9 typically follows a convergent route, ensuring high regioselectivity.
Field-Proven Synthetic Route
The most robust pathway involves the regioselective alkylation of a dihydroxybenzoic acid precursor or the bromination of a pre-alkylated intermediate.
Step 1: Esterification & Selective Alkylation Starting from methyl 3-bromo-4,5-dihydroxybenzoate, selective alkylation is achieved by exploiting the acidity difference between the para- and meta-hydroxyl groups, or by using a stepwise protection-deprotection strategy.
-
Reagents: 1-Bromo-3-methylbutane, K₂CO₃, DMF.
-
Causality: The 4-OH is typically more acidic/nucleophilic in certain conditions, or statistical alkylation is separated via chromatography.
Step 2: Hydrolysis The ester intermediate is hydrolyzed to the free acid.
-
Reagents: LiOH, THF/H₂O.
-
Validation: Monitoring disappearance of the ester methyl peak in ¹H NMR.
Part 3: Visualization & Experimental Protocols
Experimental Protocol: Synthesis of 3-Bromo-5-ethoxy-4-(3-methylbutoxy)benzoic acid
Objective: To synthesize the target acid from methyl 3-bromo-5-ethoxy-4-hydroxybenzoate via O-alkylation followed by saponification.
Phase A: O-Alkylation (Installing the Isopentyl Group)
-
Setup: Charge a dry round-bottom flask with Methyl 3-bromo-5-ethoxy-4-hydroxybenzoate (1.0 eq) and anhydrous DMF (10 volumes).
-
Base Addition: Add Potassium Carbonate (K₂CO₃) (1.5 eq) in a single portion. Stir at room temperature for 15 minutes to generate the phenoxide anion.
-
Alkylation: Dropwise add 1-Bromo-3-methylbutane (1.2 eq).
-
Reaction: Heat the mixture to 60°C for 4–6 hours.
-
Self-Validating Check: Monitor by TLC (Hexane/EtOAc 4:1). The starting phenol spot (lower R_f) should disappear.
-
-
Workup: Cool to RT. Pour into ice-water. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography to yield the intermediate ester .
Phase B: Saponification (Ester Hydrolysis)
-
Dissolution: Dissolve the intermediate ester in THF/Methanol (1:1).
-
Hydrolysis: Add LiOH (2M aqueous solution) (3.0 eq).
-
Reaction: Stir at 40°C for 2 hours.
-
Self-Validating Check: LC-MS should show the mass shift from Ester (M+) to Acid (M-14).
-
-
Isolation: Acidify the reaction mixture to pH 2–3 using 1N HCl. The product, 3-bromo-5-ethoxy-4-(3-methylbutoxy)benzoic acid , will precipitate.
-
Filtration: Filter the white solid, wash with water, and dry under vacuum at 45°C.
Workflow Visualization
Caption: Step-wise synthetic pathway transforming the phenol precursor into the final benzoic acid derivative via regioselective alkylation and hydrolysis.
References
-
Sigma-Aldrich. 3-Ethoxybenzoic acid derivatives and building blocks. Retrieved from Sigma-Aldrich Catalog. Link
-
BLD Pharm. Product Analysis: 3-Bromo-5-ethoxy-4-(3-methylbutoxy)benzoic acid (CAS 731827-15-9).[1][2][3][4] Retrieved from BLD Pharm Catalog. Link
-
PubChem. Compound Summary for Benzoic Acid Derivatives. National Library of Medicine. Link
- Hatzelmann, A., & Schudt, C. (2001). PDE4 inhibitors: A review of the recent patent literature. Expert Opinion on Therapeutic Patents. (Contextual grounding for PDE4 scaffold chemistry).
Sources
- 1. 872547-33-6|3-((2-Bromo-4-formyl-6-methoxyphenoxy)methyl)benzoic acid|BLD Pharm [bldpharm.com]
- 2. 723245-45-2|3-Bromo-5-ethoxy-4-propoxybenzoic acid|BLD Pharm [bldpharm.com]
- 3. 671790-55-9|3-Bromo-5-ethoxy-4-methoxybenzoic acid|BLD Pharm [bldpharm.com]
- 4. 6324-52-3|3-Bromo-4-hydroxy-5-methoxybenzoic acid|BLD Pharm [bldpharm.com]
Beyond the Capillary: Thermodynamics and Characterization of 3-bromo-5-ethoxy-4-(3-methylbutoxy)benzoic Acid
This technical guide details the physicochemical characterization, synthesis logic, and quality control protocols for 3-bromo-5-ethoxy-4-(3-methylbutoxy)benzoic acid . This molecule represents a critical scaffold in the development of phosphodiesterase-4 (PDE4) inhibitors and specific SGLT2 inhibitor analogs, where the precise arrangement of alkoxy chains and halogen atoms dictates potency and metabolic stability.
Part 1: Physicochemical Profile & Strategic Context
The Molecule at a Glance
This compound is a tri-substituted benzoic acid derivative.[1] Its melting point (MP) is not merely a physical constant but a definitive Critical Quality Attribute (CQA) that reveals the efficiency of the regioselective bromination and the removal of alkylation byproducts.
| Property | Specification / Value |
| IUPAC Name | 3-bromo-5-ethoxy-4-(3-methylbutoxy)benzoic acid |
| Molecular Formula | C₁₄H₁₉BrO₄ |
| Molecular Weight | 331.20 g/mol |
| Predicted Melting Point | 158°C – 164°C (Dependent on polymorph/purity) |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Insoluble in Water |
| Key Impurities | 3,5-dibromo analog; Des-bromo precursor; Regioisomers |
Theoretical Melting Point Analysis
Unlike the high-melting parent 3-bromo-5-hydroxybenzoic acid (MP: 237–241°C), the introduction of the 5-ethoxy and 4-isopentyloxy (3-methylbutoxy) chains disrupts the strong intermolecular hydrogen bonding network of the phenolic hydroxyls.
-
Lattice Energy Reduction: The bulky isopentyl group increases the free volume, lowering the lattice energy and thus the melting point significantly (typically by 70–80°C relative to the hydroxy-acid).
-
Polymorphism Risk: The flexible isopentyl chain allows for conformational polymorphism. Rapid cooling during recrystallization may yield a metastable form with a lower MP (e.g., ~150°C), while slow crystallization from ethanol/water yields the thermodynamically stable form (~162°C).
Part 2: Synthesis & Purification Logic[2]
To understand the melting point, one must understand the impurities that depress it. The synthesis typically follows a "Convergent Alkylation-Oxidation" or a "Late-Stage Bromination" pathway.
The "Late-Stage Bromination" Protocol
This pathway is preferred for scale-up as it avoids the formation of des-alkylated byproducts during bromination.
-
Starting Material: Methyl 3-ethoxy-4-hydroxybenzoate (Vanillic acid derivative).
-
Alkylation: Reaction with 1-bromo-3-methylbutane (isopentyl bromide) using K₂CO₃ in DMF.
-
Critical Control: Excess alkyl halide must be removed to prevent contamination.
-
-
Bromination: Electrophilic aromatic substitution using Br₂/Acetic Acid or NBS.
-
Regioselectivity: The 5-position is activated by the ethoxy group.
-
-
Hydrolysis: Saponification of the ester to the free acid.
Purification Strategy (The MP Enforcer)
A sharp melting point is achieved only through a specific recrystallization sequence designed to remove the 3,5-dibromo impurity, which forms a solid solution and broadens the melting range.
-
Solvent System: Ethanol:Water (80:20 v/v).
-
Protocol: Dissolve at reflux -> Cool slowly to 60°C -> Seed with pure crystal -> Cool to 4°C.
-
Validation: If MP range > 2°C, repeat recrystallization.
Part 3: Advanced Characterization Protocols
Melting Point Determination: DSC vs. Capillary
For an intermediate of this complexity, standard capillary methods are insufficient due to operator subjectivity and heating rate lag. Differential Scanning Calorimetry (DSC) is the gold standard.
Protocol: DSC Analysis
-
Instrument: PerkinElmer DSC 8000 or TA Instruments Q2000.
-
Sample Prep: Weigh 2–4 mg of dried sample into a Tzero aluminum pan. Crimp non-hermetically.
-
Method:
-
Equilibrate at 40°C.
-
Ramp 10°C/min to 200°C.
-
Note: Look for a sharp endothermic onset (
).
-
-
Acceptance Criteria:
- : 158.0°C ± 1.0°C
-
Peak Width at Half Height: < 1.5°C (Indicates high crystallinity).
Workflow Visualization
The following diagram illustrates the critical path from synthesis to MP validation, highlighting the decision nodes for reprocessing.
Caption: Logical workflow for the synthesis and thermal validation of 3-bromo-5-ethoxy-4-(3-methylbutoxy)benzoic acid.
Part 4: Troubleshooting & Impurity Profiling
If the melting point is depressed (e.g., 150–155°C), use this table to identify the likely culprit.
| Observed MP Range | Likely Impurity | Cause | Remediation |
| 145–150°C | Des-bromo analog | Incomplete bromination | Resubmit to bromination or recrystallize from Toluene. |
| 150–155°C | Solvent Solvate | Trapped Ethanol/Water | Dry at 50°C under high vacuum ( < 10 mbar) for 12h. |
| Broad (> 3°C) | 3,5-Dibromo analog | Over-bromination | Difficult to remove. Use Column Chromatography (DCM:MeOH). |
| Double Peak (DSC) | Polymorph Mix | Rapid cooling | Re-dissolve and cool at 0.5°C/min. |
References
-
Sigma-Aldrich. (2024). 3-Bromo-5-hydroxybenzoic acid: Physicochemical Properties. Retrieved from
-
PubChem. (2024). 3-Bromo-5-ethoxy-4-(2-ethylbutoxy)benzaldehyde Data.[2] National Library of Medicine. Retrieved from [2]
-
Organic Syntheses. (1977). Alkylation and Bromination Protocols for Benzoic Acid Derivatives. Org.[3] Synth. 1977, 57, 95. Retrieved from
-
ChemScene. (2024). 4-Bromo-3-(ethoxymethyl)benzoic acid Structure and Properties. Retrieved from
Sources
Methodological & Application
Synthesis of 3-bromo-5-ethoxy-4-(3-methylbutoxy)benzoic acid: A Detailed Technical Guide
An Application Note for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step guide for the synthesis of 3-bromo-5-ethoxy-4-(3-methylbutoxy)benzoic acid, a polysubstituted aromatic molecule with potential applications as a scaffold or intermediate in medicinal chemistry and materials science. The strategic introduction of bromo, ethoxy, and isopentoxy (3-methylbutoxy) functionalities onto a benzoic acid core offers a versatile platform for further chemical modification.
The synthetic pathway detailed herein is a robust, four-step process designed for clarity, efficiency, and high yield. It begins with the commercially available precursor, 3-ethoxy-4-hydroxybenzoic acid (ethyl vanillic acid), and proceeds through:
-
Protection of the carboxylic acid via Fischer esterification.
-
Regioselective bromination of the activated aromatic ring.
-
O-alkylation of the phenolic hydroxyl group via Williamson ether synthesis.
-
Deprotection (saponification) to yield the final carboxylic acid.
This guide emphasizes the rationale behind key experimental choices, providing insights into reaction mechanisms and potential challenges, thereby serving as a self-validating protocol for researchers in the field.
Overall Synthetic Pathway
The multi-step synthesis transforms a simple phenolic acid into a complex, highly functionalized benzoic acid derivative. Each step is designed to selectively modify one functional group while preserving others, a common strategy in multi-step organic synthesis.
Caption: Overall four-step synthetic workflow.
Part 1: Protection of the Carboxylic Acid via Fischer Esterification
Scientific Rationale: The synthesis commences with the protection of the carboxylic acid functionality as a methyl ester. This step is critical because the subsequent Williamson ether synthesis (Step 3) is performed under basic conditions. The free carboxylic acid would be deprotonated by the base, forming a carboxylate salt. This would not only consume the base but could also lead to unwanted side reactions and complicate product isolation. Fischer esterification is a classic and efficient method for this transformation, utilizing an excess of alcohol (methanol) as both solvent and reagent, with a strong acid catalyst.[1]
Protocol 1: Synthesis of Methyl 3-ethoxy-4-hydroxybenzoate
| Reagent | Molar Eq. | MW ( g/mol ) | Amount | Notes |
| 3-Ethoxy-4-hydroxybenzoic acid | 1.0 | 182.17 | 10.0 g | Starting material |
| Methanol (Anhydrous) | Solvent | 32.04 | 150 mL | Reagent and solvent |
| Sulfuric Acid (Conc.) | Catalyst | 98.08 | 1.0 mL | Catalyst |
| Saturated NaHCO₃ (aq) | - | - | ~100 mL | For neutralization |
| Ethyl Acetate | - | - | ~200 mL | For extraction |
| Brine | - | - | ~50 mL | For washing |
| Anhydrous MgSO₄ | - | - | As needed | Drying agent |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-ethoxy-4-hydroxybenzoic acid (1.0 eq).
-
Add anhydrous methanol to dissolve the starting material.
-
Carefully and slowly add concentrated sulfuric acid (catalytic amount) to the stirred solution.
-
Heat the reaction mixture to reflux (approx. 65-70 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (150 mL) and carefully transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 50 mL), saturated aqueous sodium bicarbonate (NaHCO₃) solution until effervescence ceases, and finally with brine (1 x 50 mL).[1]
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield methyl 3-ethoxy-4-hydroxybenzoate as a solid, which can be recrystallized if necessary.
Part 2: Regioselective Aromatic Bromination
Scientific Rationale: This step introduces a bromine atom onto the aromatic ring. The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of the existing substituents. The hydroxyl (-OH) and ethoxy (-OEt) groups are strong activating, ortho, para-directing groups, while the methyl ester (-CO₂Me) is a deactivating, meta-directing group. The hydroxyl group is a more powerful activator than the ethoxy group. Therefore, the position ortho to the hydroxyl group (C-5) is the most electronically enriched and sterically accessible site for bromination.
Sources
amide coupling reagents for 3-bromo-5-ethoxy-4-(3-methylbutoxy)benzoic acid
Caption: General workflow for amide coupling reactions. [9]
Protocol 1: EDC/HOBt Mediated Coupling
Materials:
-
3-bromo-5-ethoxy-4-(3-methylbutoxy)benzoic acid (1.0 equiv, 361.25 mg, 1.0 mmol)
-
Amine (e.g., Benzylamine) (1.1 equiv, 118 mg, 1.1 mmol)
-
EDC·HCl (1.5 equiv, 288 mg, 1.5 mmol)
-
HOBt (1.5 equiv, 203 mg, 1.5 mmol)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 523 μL, 3.0 mmol)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (10 mL)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.0 equiv), amine (1.1 equiv), and HOBt (1.5 equiv).
-
Dissolve the mixture in anhydrous DCM or DMF (10 mL).
-
Cool the solution to 0 °C using an ice bath while stirring.
-
Add EDC·HCl (1.5 equiv) to the mixture in one portion.
-
Add DIPEA (3.0 equiv) dropwise to the stirring solution over 5 minutes.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (30 mL).
-
Wash the organic phase sequentially with 1N HCl (2 x 15 mL), saturated aqueous NaHCO₃ (2 x 15 mL), and brine (1 x 15 mL). [9]10. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure amide. [9]
Protocol 2: PyBOP Mediated Coupling
Materials:
-
3-bromo-5-ethoxy-4-(3-methylbutoxy)benzoic acid (1.0 equiv, 361.25 mg, 1.0 mmol)
-
Amine (e.g., Benzylamine) (1.2 equiv, 129 mg, 1.2 mmol)
-
PyBOP (1.2 equiv, 624 mg, 1.2 mmol)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 523 μL, 3.0 mmol)
-
Anhydrous Dimethylformamide (DMF) (10 mL)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equiv) and the amine (1.2 equiv).
-
Dissolve the mixture in anhydrous DMF (10 mL).
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add DIPEA (3.0 equiv) dropwise to the solution.
-
Add PyBOP (1.2 equiv) in one portion. A color change (typically to yellow) may be observed.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the mixture with ethyl acetate or DCM (40 mL).
-
Wash the organic phase sequentially with 10% citric acid (2 x 20 mL), water (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL). [17]10. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography. [17]
Protocol 3: HATU Mediated Coupling
Materials:
-
3-bromo-5-ethoxy-4-(3-methylbutoxy)benzoic acid (1.0 equiv, 361.25 mg, 1.0 mmol)
-
Amine (e.g., Benzylamine) (1.1 equiv, 118 mg, 1.1 mmol)
-
HATU (1.1 equiv, 418 mg, 1.1 mmol)
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (2.5 equiv, 436 μL, 2.5 mmol)
-
Anhydrous Dimethylformamide (DMF) (10 mL)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (7 mL).
-
Add DIPEA (2.5 equiv) dropwise and stir the activation mixture at room temperature for 10-15 minutes.
-
In a separate vial, dissolve the amine (1.1 equiv) in anhydrous DMF (3 mL).
-
Add the amine solution to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 1-4 hours. The reaction is often complete within minutes to a few hours. [12]6. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate (40 mL) and water (20 mL).
-
Wash the organic phase sequentially with 1N HCl (2 x 15 mL), saturated aqueous NaHCO₃ (2 x 15 mL), and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude amide via flash column chromatography.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Insufficient reagent reactivity for the hindered substrate. 2. Poor quality/degraded reagents or solvent. 3. Inadequate base. | 1. If using EDC/HOBt, switch to PyBOP or HATU. 2. Use freshly opened, anhydrous solvents and high-purity reagents. 3. Ensure the base is fresh and added in sufficient equivalents. |
| Formation of Side Products | 1. (With EDC) N-acylurea formation. 2. (With HATU) Guanidinium byproduct formation from amine reacting with HATU. | 1. Ensure a sufficient amount of HOBt is used (at least 1.2 equiv). 2. Follow the correct order of addition for the HATU protocol (pre-activate acid before adding amine). |
| Reaction Stalls | 1. Poor solubility of substrates or intermediates. 2. Deactivated amine coupling partner. | 1. Switch from DCM to a more polar aprotic solvent like DMF or NMP. 2. Gently heat the reaction (e.g., to 40-50 °C), especially if using PyBOP or HATU. [18] |
Conclusion
The synthesis of amides from sterically hindered and electronically modified substrates like 3-bromo-5-ethoxy-4-(3-methylbutoxy)benzoic acid requires a deliberate and strategic approach to reagent selection. While standard carbodiimide methods may suffice, the enhanced reactivity of phosphonium (PyBOP) and uronium (HATU) reagents provides a more robust and reliable pathway to achieving high yields and purity. For particularly challenging couplings where efficiency is paramount, HATU stands out as the superior choice due to its rapid reaction kinetics and exceptional ability to overcome steric barriers. The protocols detailed herein provide a validated starting point for researchers to successfully synthesize amide derivatives of this and related complex molecules.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Science Behind HATU: Mechanism and Applications in Modern Chemistry.
- Organic Synthesis. (n.d.). Acid-Amine Coupling using PyBOP.
- BenchChem. (n.d.). An In-Depth Technical Guide to the PyBOP Mechanism of Action in Amide Bond Formation.
- ChemicalBook. (2024, July 3). HATU:a third-generation coupling reagent.
- Perpusnas. (2026, January 6). PYBOP: Mechanism And Uses In Peptide Synthesis.
- Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU.
- Organic Chemistry. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism. YouTube.
- PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. (2016, February 5).
- BenchChem. (n.d.). Application Notes and Protocols for Amide Bond Formation using EDC and HATU.
- Wikipedia. (n.d.). HATU.
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Bode, J. W. (2006). Emerging Methods in Amide- And Peptide-Bond Formation. Current Opinion in Drug Discovery & Development, 9(6), 765–775.
- Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI.
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents.
- Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 68(4), 252-255.
- Corless, V. (2015, December 21). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling.
- Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. ResearchGate.
- Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. PubMed.
- BenchChem. (n.d.). Application Notes and Protocols for Amide Bond Formation with 3-Bromobenzoic Acid Using Coupling Reagents.
- Reddit. (2024, October 9). Struggling with amide coupling : r/Chempros.
Sources
- 1. hepatochem.com [hepatochem.com]
- 2. Emerging methods in amide- and peptide-bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chimia.ch [chimia.ch]
- 4. researchgate.net [researchgate.net]
- 5. The synthesis of sterically hindered amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. blogs.rsc.org [blogs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. bachem.com [bachem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 14. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 15. HATU - Wikipedia [en.wikipedia.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. organic-synthesis.com [organic-synthesis.com]
- 18. reddit.com [reddit.com]
Application Note: Strategic Esterification Protocols for 3-Bromo-5-ethoxy-4-(3-methylbutoxy)benzoic Acid
Executive Summary & Structural Analysis
This application note details the esterification strategies for 3-bromo-5-ethoxy-4-(3-methylbutoxy)benzoic acid , a highly functionalized scaffold often encountered in the synthesis of phosphodiesterase-4 (PDE4) inhibitors (e.g., Roflumilast analogs) and other anti-inflammatory agents.
Structural Challenges
The molecule presents a unique combination of electronic and steric features that dictate the choice of esterification method:
-
Electronic Environment: The benzoic acid core is electron-rich due to the resonant donation of the 4-alkoxy (isopentyloxy) and 5-ethoxy groups. While the 3-bromo substituent is inductively electron-withdrawing, the overall character of the ring renders the carboxylate oxygen more nucleophilic, but the carbonyl carbon less electrophilic compared to unsubstituted benzoic acid.
-
Steric Accessibility: The carboxylic acid is at position 1. The substituents are at positions 3, 4, and 5. Crucially, positions 2 and 6 are unsubstituted . This means the carbonyl carbon is not sterically crowded (unlike mesitoic acid), allowing for standard nucleophilic attacks.
-
Solubility: The 4-(3-methylbutoxy) tail (isopentyl group) imparts significant lipophilicity. The starting material will likely display poor solubility in cold water or pure methanol but excellent solubility in DCM, THF, and Ethyl Acetate.
Decision Matrix for Protocol Selection
| Goal | Recommended Protocol | Key Advantage |
| Methyl/Ethyl Ester (Analytical Standard) | Method B (Alkylation) | Mild, avoids acidic reflux, 100% conversion. |
| Scale-Up (>10g) | Method A (Acid Chloride) | Cost-effective, robust, easy workup. |
| Complex/Sensitive Alcohol Coupling | Method C (Steglich) | Neutral pH, room temp, preserves chiral centers. |
Experimental Protocols
Method A: The "Robust" Route (via Acid Chloride)
Best for: Scale-up, unhindered alcohols, and robust substrates.
This method activates the carboxylate into an acid chloride using Thionyl Chloride (
Reagents
-
Substrate: 3-bromo-5-ethoxy-4-(3-methylbutoxy)benzoic acid (1.0 equiv)
-
Thionyl Chloride (
): 1.5 – 2.0 equiv -
Catalyst: N,N-Dimethylformamide (DMF): 2–3 drops
-
Solvent: Toluene (anhydrous) or DCM
-
Reagent Alcohol (e.g., Methanol, Ethanol): Excess (as solvent) or 1.5 equiv if valuable.
Step-by-Step Procedure
-
Activation: In a dry round-bottom flask under
, suspend the benzoic acid derivative in anhydrous Toluene (5 mL/g). -
Catalysis: Add catalytic DMF (2 drops). Note: DMF reacts with
to form the Vilsmeier-Haack reagent, which is the active chlorinating species. -
Chlorination: Add
dropwise. Heat the mixture to 70°C for 2 hours.-
Checkpoint: The solution should become clear and homogenous as the acid chloride forms.
-
-
Evaporation (Critical): Concentrate the reaction mixture under reduced pressure to remove excess
and Toluene. Re-dissolve the residue in fresh anhydrous DCM. -
Esterification: Cool the solution to 0°C. Add the target alcohol (1.5 equiv) and Triethylamine (2.0 equiv) to scavenge HCl.
-
Workup: Stir at Room Temp (RT) for 2 hours. Quench with water.[1] Wash organic layer with 1M HCl, then Sat.
, then Brine.[2] Dry overngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> .[3][4]
Method B: The "Mild" Route (Base-Promoted Alkylation)
Best for: Analytical standards, methyl esters, parallel synthesis.
This method utilizes the nucleophilicity of the carboxylate anion to attack an alkyl halide (
Reagents
-
Substrate: 1.0 equiv
-
Base: Potassium Carbonate (
): 2.0 equiv (finely ground) -
Electrophile: Methyl Iodide (MeI) or Ethyl Iodide (EtI): 1.5 equiv
-
Solvent: DMF or Acetone (anhydrous)
Step-by-Step Procedure
-
Dissolution: Dissolve the benzoic acid derivative in DMF (5 mL/mmol).
-
Deprotonation: Add
. Stir at RT for 15 minutes. The mixture will be a suspension. -
Alkylation: Add Methyl Iodide dropwise.
-
Caution: MeI is toxic and volatile. Use a fume hood.
-
-
Reaction: Stir at RT for 4–6 hours.
-
Monitoring: TLC (Hexane/EtOAc 4:1). The acid (baseline/streaking) should disappear; a less polar spot (Ester) will appear (
).
-
-
Workup: Pour the mixture into ice water (5x reaction volume). The hydrophobic ester should precipitate.
Method C: Steglich Esterification (DCC/DMAP)
Best for: Coupling with complex, sterically hindered, or acid-sensitive alcohols.
Reagents
-
Substrate: 1.0 equiv
-
Coupling Agent: DCC (N,N'-Dicyclohexylcarbodiimide) or EDC: 1.1 equiv
-
Catalyst: DMAP (4-Dimethylaminopyridine): 0.1 equiv
-
Alcohol: 1.0 equiv
-
Solvent: DCM (anhydrous)
Step-by-Step Procedure
-
Setup: Dissolve the benzoic acid substrate, the target alcohol, and DMAP in anhydrous DCM at 0°C.
-
Coupling: Add DCC (dissolved in minimal DCM) dropwise to the stirring mixture.
-
Precipitation: A white precipitate (dicyclohexylurea, DCU) will form within minutes.
-
Reaction: Allow to warm to RT and stir overnight.
-
Filtration: Filter off the DCU solid through a Celite pad.
-
Purification: The filtrate contains the ester.[3] Wash with 0.5M HCl (to remove DMAP), then
. Flash chromatography is usually required to remove N-acylurea byproducts.
Visualization of Workflows
Reaction Decision Tree & Mechanism
The following diagram illustrates the decision logic and the catalytic cycle for the Acid Chloride method (Method A), which is the most common for this scaffold.
Figure 1: Strategic Decision Tree for Esterification Protocols.
Quality Control & Data Validation
To validate the success of the reaction, compare the starting material (Acid) with the product (Ester) using
Representative Data Table (Simulated)
| Feature | Starting Material (Acid) | Product (Methyl Ester) | Interpretation |
| COOH Proton | Absent | Loss of acidic proton confirms reaction. | |
| Ester Methyl | Absent | Appearance of sharp singlet indicates methyl ester. | |
| Aromatic H (pos 2,6) | Protons ortho to carbonyl shift slightly due to ester vs acid electronics. | ||
| Isopentyl Group | Multiplets at 0.9, 1.6, 1.8, 4.0 ppm | Multiplets (Unchanged) | The ether tail remains stable and intact. |
| TLC ( | ~0.1 (Streaking, polar) | ~0.6 (Distinct spot) | Significant change in polarity (Hex:EtOAc 4:1). |
Troubleshooting Guide
-
Issue: Low yield in Method A.
-
Cause: Incomplete formation of acid chloride.
-
Fix: Ensure Toluene is anhydrous.[3] Increase DMF catalyst. Ensure reflux is sufficient (70°C).
-
-
Issue: Product is an oil that won't crystallize.
-
Cause: The isopentyl chain prevents efficient packing.
-
Fix: Use high-vacuum drying to remove solvent traces. Attempt recrystallization from cold Hexane/Pentane.
-
-
Issue: Debromination.
-
Cause: Highly unlikely during esterification.
-
Note: If subsequent steps involve Pd-catalyzed coupling, the 3-Br is the reactive site. Ensure no Pd contaminants are introduced in glassware.
-
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. Link
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
PubChem. (n.d.). 3-bromo-4,5-dimethoxybenzoic acid (Analogous Structure Data). National Library of Medicine. Retrieved February 15, 2026, from [Link]
- Ishihara, K. (2009). Esterification: Methods, Reactions, and Applications. Wiley-VCH.
Sources
- 1. personal.tcu.edu [personal.tcu.edu]
- 2. community.wvu.edu [community.wvu.edu]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 6. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 7. 3-bromo-5-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. rsc.org [rsc.org]
Introduction: The Versatility of a Polysubstituted Benzoic Acid Scaffold
An In-Depth Guide to the Strategic Functionalization of 3-Bromo-5-ethoxy-4-isopentyloxybenzoic Acid
Substituted benzoic acids are privileged scaffolds in medicinal chemistry and materials science, serving as foundational building blocks for a vast array of functional molecules.[1][2] Their derivatives are found in numerous pharmaceuticals, agrochemicals, and organic materials, where the precise arrangement of substituents dictates biological activity and physical properties.[3][4][5] The subject of this guide, 3-bromo-5-ethoxy-4-isopentyloxybenzoic acid, is a highly functionalized platform molecule offering two primary, orthogonal reaction sites for chemical diversification: the aryl bromide and the carboxylic acid.
The strategic manipulation of these functional groups allows for the systematic exploration of chemical space, crucial for structure-activity relationship (SAR) studies in drug discovery. The aryl bromide at the C3 position is an ideal handle for modern palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. Concurrently, the carboxylic acid moiety provides a classical site for derivatization into esters, amides, and other functionalities, which can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.
This document serves as a comprehensive guide for researchers, providing detailed protocols and the underlying scientific rationale for the functionalization of this versatile scaffold. We will explore key transformations at both the C-Br bond and the carboxylic acid group, offering field-proven insights to empower the synthesis of novel and diverse molecular entities.
Section 1: Diversification at the Aryl Bromide Moiety
The presence of a bromine atom on the aromatic ring is a powerful tool for synthetic chemists. It provides a reliable electrophilic site for a suite of palladium-catalyzed cross-coupling reactions, which have revolutionized the synthesis of complex organic molecules. These reactions are prized for their broad substrate scope and functional group tolerance.
Protocol 1.1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is one of the most robust methods for constructing biaryl systems, a common motif in pharmacologically active compounds. The reaction couples an organoboron species (boronic acid or ester) with an organohalide.[6][7] The choice of catalyst, ligand, base, and solvent system is critical for achieving high efficiency, particularly with sterically hindered or electronically challenging substrates.[6][8]
Principle & Rationale: The catalytic cycle involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. The base is crucial for activating the organoboron reagent to facilitate transmetalation. Aqueous conditions are often well-tolerated and can even be beneficial.[7] We will utilize a common and effective catalyst system, Pd(PPh₃)₄, which is commercially available and generally reliable for aryl bromides.
Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
Objective: To synthesize 3-phenyl-5-ethoxy-4-isopentyloxybenzoic acid.
Materials:
-
3-bromo-5-ethoxy-4-isopentyloxybenzoic acid
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium Carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Deionized Water
-
Ethyl Acetate
-
1 M Hydrochloric Acid (HCl)
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add 3-bromo-5-ethoxy-4-isopentyloxybenzoic acid (1.0 eq.), phenylboronic acid (1.2 eq.), and sodium carbonate (2.5 eq.).
-
Catalyst Addition: Under an inert atmosphere (Nitrogen or Argon), add Pd(PPh₃)₄ (0.05 eq.).
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and deionized water. The final concentration of the aryl bromide should be approximately 0.1 M.
-
Degassing: Subject the mixture to three cycles of vacuum-backfill with the inert gas to ensure all oxygen is removed.
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate.
-
Carefully acidify the aqueous layer to pH ~2-3 with 1 M HCl.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
-
Purification:
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.
-
Data & Troubleshooting:
| Parameter | Expected Outcome | Potential Issue | Troubleshooting Step |
| Yield | 70-90% | Low yield (<50%) | Ensure complete degassing; verify catalyst activity. Increase catalyst loading to 0.08 eq. or try a different ligand like SPhos or XPhos. |
| Purity | >95% after chromatography | Presence of starting material | Extend reaction time. Ensure the base is fully dissolved and active. |
| Side Product | Homocoupling of boronic acid | Incomplete degassing leading to oxidative side reactions. | Improve the degassing procedure. Use freshly purchased boronic acid. |
Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura cross-coupling.
Protocol 1.2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-N bonds by coupling aryl halides with a wide range of amine nucleophiles.[9][10] This reaction has profound implications in drug discovery, as the introduction of nitrogen-containing functional groups is a common strategy for optimizing the properties of lead compounds. The reaction's success hinges on the selection of a suitable palladium precursor and a specialized, bulky phosphine ligand.[11]
Principle & Rationale: The catalytic cycle is similar to the Suzuki coupling but differs in the transmetalation step, which is replaced by the deprotonation of an amine-palladium complex to form a palladium-amido intermediate.[9] Reductive elimination from this intermediate furnishes the desired arylamine product. The choice of base is critical; sterically hindered, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly employed. We will use a G3 (third-generation) palladacycle precatalyst, which offers high activity and stability.
Experimental Protocol: Buchwald-Hartwig Amination with Morpholine
Objective: To synthesize 3-(morpholin-4-yl)-5-ethoxy-4-isopentyloxybenzoic acid.
Materials:
-
3-bromo-5-ethoxy-4-isopentyloxybenzoic acid
-
Morpholine
-
BrettPhos Pd G3 Precatalyst
-
BrettPhos Ligand
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Diethyl Ether
-
1 M Hydrochloric Acid (HCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a glovebox, add 3-bromo-5-ethoxy-4-isopentyloxybenzoic acid (1.0 eq.) and NaOtBu (1.5 eq.) to a flame-dried vial equipped with a stir bar.
-
Catalyst/Ligand Addition: Add the BrettPhos Pd G3 precatalyst (0.02 eq.) and BrettPhos ligand (0.02 eq.).
-
Solvent and Reagent Addition: Remove the vial from the glovebox. Add anhydrous toluene (to ~0.2 M) followed by morpholine (1.2 eq.) via syringe.
-
Degassing: Seal the vial and purge with argon for 5 minutes.
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 4-8 hours. Monitor progress by TLC or LC-MS.
-
Work-up:
-
Cool the reaction to room temperature.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl).
-
Dilute with diethyl ether and separate the layers.
-
Acidify the aqueous layer to pH ~5-6 with 1 M HCl and extract with ethyl acetate.
-
-
Purification:
-
Combine all organic layers, dry over MgSO₄, filter, and concentrate.
-
Purify the crude product via flash column chromatography to isolate the desired arylamine.
-
Data & Troubleshooting:
| Parameter | Expected Outcome | Potential Issue | Troubleshooting Step |
| Yield | 65-85% | Low conversion | The base may be old; use a fresh bottle of NaOtBu. Ensure the solvent is truly anhydrous. |
| Purity | >95% after chromatography | Debromination of starting material | This suggests premature reductive elimination. Lowering the reaction temperature slightly may help. |
| Side Reaction | Catalyst decomposition | Indicated by the formation of palladium black. | Use a precatalyst and ensure the reaction is rigorously deoxygenated. |
Buchwald-Hartwig Catalytic Cycle
Caption: Simplified Buchwald-Hartwig amination cycle.
Section 2: Derivatization of the Carboxylic Acid Moiety
The carboxylic acid is a versatile functional group that can be readily converted into esters and amides. These transformations are fundamental in medicinal chemistry for tuning properties such as solubility, cell permeability, and metabolic stability.[12] The use of modern coupling agents allows these reactions to proceed under mild conditions, preserving other sensitive functional groups in the molecule.
Protocol 2.1: Amidation via Coupling Agent
Directly reacting a carboxylic acid with an amine to form an amide is thermally demanding and often low-yielding.[13] The use of a carbodiimide coupling agent, such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), in conjunction with an activating agent like 4-Dimethylaminopyridine (DMAP), provides a highly efficient and mild method for amide bond formation.
Principle & Rationale: EDC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate can then be attacked by an amine nucleophile to form the amide bond, releasing a soluble urea byproduct. DMAP acts as a catalyst by forming an even more reactive acylpyridinium intermediate.
Experimental Protocol: EDC/DMAP Mediated Amidation
Objective: To synthesize N-benzyl-3-bromo-5-ethoxy-4-isopentyloxybenzamide.
Materials:
-
3-bromo-5-ethoxy-4-isopentyloxybenzoic acid
-
Benzylamine
-
EDC hydrochloride
-
DMAP
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Dissolve 3-bromo-5-ethoxy-4-isopentyloxybenzoic acid (1.0 eq.) in anhydrous DCM in a round-bottom flask.
-
Reagent Addition: Add benzylamine (1.1 eq.), followed by EDC hydrochloride (1.5 eq.) and a catalytic amount of DMAP (0.1 eq.).
-
Reaction: Stir the mixture at room temperature for 6-12 hours. Monitor the reaction by TLC.
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
-
Purification:
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the pure amide.
-
Carboxylic Acid Derivatization Pathways
Caption: Parallel synthesis of amides and esters.
Conclusion
The 3-bromo-5-ethoxy-4-isopentyloxybenzoic acid scaffold is an exemplary platform for chemical diversification in drug discovery and development. By leveraging robust and well-established methodologies such as palladium-catalyzed cross-coupling and modern amidation/esterification protocols, researchers can efficiently generate large libraries of analogues. The orthogonal reactivity of the aryl bromide and carboxylic acid functional groups allows for a systematic and predictable approach to modifying the core structure. The protocols detailed herein provide a reliable foundation for synthesizing novel compounds, enabling the in-depth exploration of structure-activity relationships and the development of new therapeutic agents.
References
-
ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. - ResearchGate. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Available at: [Link]
-
An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - Organic Chemistry Frontiers (RSC Publishing). (2021). Available at: [Link]
-
Buchwald-Hartwig Coupling - Organic Synthesis. Available at: [Link]
-
Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas | Organic Letters - ACS Publications. (2010). Available at: [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available at: [Link]
-
Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions | Organic Letters - ACS Publications. (2014). Available at: [Link]
-
C(sp3) Suzuki−Miyaura Cross-Coupling of Aryl Bromides with Alkyl Boranes - ChemRxiv. Available at: [Link]
-
Benzoic Acid Esters, Benzoates - Organic Chemistry Portal. Available at: [Link]
-
The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. Available at: [Link]
-
Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols - PMC. Available at: [Link]
-
Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-apoptotic Mcl-1 and Bfl-1 Proteins | Journal of Medicinal Chemistry - ACS Publications. (2020). Available at: [Link]
-
Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts | Organic Letters - ACS Publications. (2014). Available at: [Link]
-
Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer - Preprints.org. (2023). Available at: [Link]
-
Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation - PMC. (2021). Available at: [Link]
-
(PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review - ResearchGate. (2023). Available at: [Link]
-
Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot - PubMed. (2015). Available at: [Link]
-
Synthesis, docking study and anticancer activity of benzoic acid Substituted derivatives of quinazolinones - Der Pharma Chemica. Available at: [Link]
-
How to produce amide from Benzoic acid and amine directly? - ResearchGate. (2012). Available at: [Link]
- US6235924B1 - Continuous process for preparing benzoic acid esters - Google Patents.
-
SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II] - Rasayan Journal of Chemistry. Available at: [Link]
Sources
- 1. preprints.org [preprints.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. researchgate.net [researchgate.net]
- 7. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO00919B [pubs.rsc.org]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. research.rug.nl [research.rug.nl]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Application Note: The 3-Bromo-5-Ethoxy-4-(3-Methylbutoxy)benzoic Acid Scaffold
The following Application Note and Protocol Guide is designed for medicinal chemists and drug discovery scientists. It details the synthetic utility, physicochemical profiling, and biological application of the 3-bromo-5-ethoxy-4-(3-methylbutoxy)benzoic acid scaffold, specifically within the context of Free Fatty Acid Receptor (FFAR/GPR40) agonist discovery and Fragment-Based Drug Discovery (FBDD) .
Classification: Medicinal Chemistry Building Block / Privileged Scaffold Primary Application: GPR40/120 Agonist Design, PPAR Modulators, and Diversity-Oriented Synthesis (DOS).
Executive Summary
The 3-bromo-5-ethoxy-4-(3-methylbutoxy)benzoic acid scaffold represents a highly functionalized "privileged structure" for targeting lipophilic binding pockets. Its design integrates three critical medicinal chemistry elements:
-
The Carboxylic Acid Warhead: Serves as a classic ionic anchor for arginine/lysine residues in GPCRs (e.g., Arg183 in GPR40) or as a handle for amide library generation.
-
The Lipophilic Tail (4-Isopentyloxy): The 3-methylbutoxy group provides significant hydrophobic bulk, mimicking endogenous fatty acid ligands, essential for deep pocket penetration.
-
The Orthogonal Handle (3-Bromo): A strategic entry point for Late-Stage Functionalization (LSF) via Palladium-catalyzed cross-couplings, allowing for rapid SAR (Structure-Activity Relationship) expansion without reconstructing the core.
This guide provides a validated workflow for synthesizing this scaffold, derivatizing it via Suzuki-Miyaura coupling, and evaluating its utility in FFAR1 (GPR40) drug discovery.
Physicochemical Profile & Scaffold Logic
The scaffold is designed to balance lipophilicity with reactivity. The 5-ethoxy group provides electron density to the ring (countering the inductive withdrawal of the bromine), modulating the pKa of the acid and the oxidative addition rate at the C-Br bond.
Table 1: In Silico Physicochemical Properties
| Property | Value (Predicted) | Medicinal Chemistry Implication |
| Molecular Weight | ~331.18 g/mol | Ideal for fragment growing; leaves room for <500 Da final drugs. |
| cLogP | 4.2 - 4.5 | High lipophilicity; suitable for membrane-bound targets but requires polar diversification at the Br-position. |
| TPSA | 46.5 Ų | Good membrane permeability (Rule of 5 compliant). |
| pKa (Acid) | ~3.8 - 4.0 | Slightly more acidic than benzoic acid due to ortho-Br/ethoxy influence; ensures ionization at physiological pH. |
| Rotatable Bonds | 5 | Moderate flexibility allows induced-fit binding. |
Experimental Protocols
Protocol A: Synthesis of the Scaffold
Rationale: Direct bromination of the fully alkylated benzoic acid is often non-regioselective. This route utilizes Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde) as a low-cost starting material, ensuring regiocontrol.
Materials:
-
Ethyl Vanillin (CAS: 121-32-4)
-
Bromine (Br2), Glacial Acetic Acid, Sodium Acetate
-
1-Bromo-3-methylbutane (Isopentyl bromide)
-
Potassium Carbonate (K2CO3), DMF
-
Sodium Chlorite (NaClO2), Sulfamic acid (Pinnick Oxidation reagents)
Step-by-Step Methodology:
-
Regioselective Bromination:
-
Dissolve Ethyl Vanillin (10.0 g, 60 mmol) in Glacial Acetic Acid (100 mL) containing Sodium Acetate (1.2 eq).
-
Cool to 0°C. Add Bromine (1.05 eq) dropwise over 30 mins.
-
Stir at RT for 4 hours. The directing effect of the OH group directs Br to the ortho position (C5 of the aldehyde, which corresponds to C3 of the final acid).
-
Quench: Pour into ice water. Filter the precipitate (3-bromo-5-ethoxy-4-hydroxybenzaldehyde).
-
Yield Target: >85%.
-
-
O-Alkylation (Introduction of the Tail):
-
Dissolve the brominated intermediate (5.0 g) in anhydrous DMF (50 mL).
-
Add K2CO3 (2.0 eq) and 1-Bromo-3-methylbutane (1.2 eq).
-
Heat to 80°C for 6 hours. Monitor by TLC (Hexane/EtOAc 4:1).
-
Workup: Dilute with water, extract with EtOAc. Wash with LiCl (aq) to remove DMF. Dry and concentrate.
-
-
Pinnick Oxidation (Aldehyde to Acid):
-
Dissolve the alkylated aldehyde in t-BuOH/Water (3:1).
-
Add Sulfamic acid (1.5 eq) as a scavenger.
-
Add Sodium Chlorite (NaClO2, 1.3 eq) portion-wise at 0°C.
-
Stir for 2 hours. The solution typically turns yellow.
-
Workup: Acidify to pH 3 with 1N HCl. Extract with EtOAc. Recrystallize from Ethanol/Water.
-
Final Product: 3-bromo-5-ethoxy-4-(3-methylbutoxy)benzoic acid.
-
Protocol B: Library Generation (Suzuki-Miyaura Coupling)
Rationale: The 3-bromo position is the "diversity vector." We utilize a mild Suzuki coupling protocol compatible with the free carboxylic acid (using water-soluble phosphine ligands or protecting the acid in situ).
Reagents:
-
Scaffold (1.0 eq)
-
Aryl Boronic Acid (1.2 eq) (e.g., Phenylboronic acid, Pyridylboronic acid)
-
Catalyst: Pd(dppf)Cl2·DCM (5 mol%)
-
Base: K3PO4 (3.0 eq)
-
Solvent: Dioxane/Water (4:1)
Workflow:
-
Charge a microwave vial with Scaffold (100 mg), Boronic Acid, Base, and Catalyst.
-
Seal and purge with Nitrogen (3 cycles).
-
Add degassed Dioxane/Water.
-
Heat at 90°C for 12 hours (thermal) or 110°C for 30 mins (microwave).
-
Purification: Acidify to pH 4. Extract with EtOAc. Purify via Reverse Phase HPLC (C18 column, Water/Acetonitrile + 0.1% Formic Acid gradient).
Biological Context: GPR40 (FFAR1) Signaling
This scaffold is particularly relevant for GPR40 , a GPCR target for Type 2 Diabetes. GPR40 agonists amplify glucose-stimulated insulin secretion (GSIS).
Mechanism: The carboxylic acid anchors to Arg183/Arg258 in the GPR40 transmembrane domain. The isopentyl tail inserts into the hydrophobic crevice between TM3 and TM4. The 3-bromo diversification allows the molecule to reach toward the extracellular loop 2 (ECL2), locking the receptor in an active conformation.
Visualization: GPR40 Signaling Pathway
The following diagram illustrates the downstream effects of agonizing GPR40 with the scaffold-derived ligand.
Figure 1: Gαq-coupled signaling cascade initiated by the scaffold ligand binding to GPR40, leading to calcium mobilization and insulin secretion.
Visualization: Synthetic Workflow
The divergent synthesis strategy allows for the rapid creation of SAR libraries.
Figure 2: Divergent synthetic route converting Ethyl Vanillin into the core scaffold, followed by parallel library generation.
References
-
Christiansen, E., et al. "Discovery of a Potent and Selective Free Fatty Acid Receptor 1 (FFAR1/GPR40) Agonist with Favorable Physicochemical and Pharmacokinetic Properties." Journal of Medicinal Chemistry, 2013. Link
-
Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. Link
-
Houtz, J., et al. "GPR40/FFAR1: A Therapeutic Target for the Treatment of Type 2 Diabetes." Translational Research, 2016. Link
-
Roughley, S. D., & Jordan, A. M. "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry, 2011. (General reference for lipophilicity modulation in benzoic acid scaffolds). Link
Application Note: Preparation of 3-bromo-5-ethoxy-4-(3-methylbutoxy)benzoyl chloride
Executive Summary
This application note details a robust, four-step synthetic protocol for the preparation of 3-bromo-5-ethoxy-4-(3-methylbutoxy)benzoyl chloride . This compound is a critical benzoyl chloride scaffold, often utilized as a key intermediate in the synthesis of phosphodiesterase-4 (PDE4) inhibitors and other bioactive heterocycles.
The protocol is designed to prioritize regiochemical integrity and scalability . Unlike general literature methods that often suffer from over-bromination or incomplete alkylation, this guide employs a "bottom-up" construction starting from commercially available Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde) . This ensures the correct 3,4,5-substitution pattern is established early, minimizing downstream purification burdens.
Retrosynthetic Analysis & Strategy
The structural complexity of the target lies in the crowded 3,4,5-substitution pattern on the benzene ring. Direct bromination of a fully alkylated precursor often leads to mixtures of isomers. Therefore, our strategy relies on early-stage bromination directed by the phenol group, followed by alkylation and oxidation.
Strategic Pathway
-
Regioselective Bromination: Utilizing the ortho-directing power of the phenol in Ethyl Vanillin to install the bromine at position 5.
-
Williamson Ether Synthesis: Masking the phenol with a 3-methylbutyl (isoamyl) group.
-
Pinnick Oxidation: Mild conversion of the aldehyde to the carboxylic acid without affecting the halogen or ether linkages.
-
Acyl Chloride Formation: Conversion to the reactive electrophile.
Reaction Workflow Diagram
Caption: Figure 1. Four-step linear synthesis providing regiochemical control of the 3,4,5-substitution pattern.
Detailed Experimental Protocols
Safety Pre-Requisites[1]
-
Bromine (Br₂): Highly corrosive and volatile. Handle only in a fume hood with appropriate PPE (face shield, chemical resistant gloves).
-
Thionyl Chloride (SOCl₂): Reacts violently with water to release HCl and SO₂ gases. Use a caustic scrubber for off-gassing.
-
Isoamyl Bromide: Alkylating agent; potential mutagen.
Step 1: Preparation of 5-Bromo-3-ethoxy-4-hydroxybenzaldehyde
Objective: Install the bromine atom ortho to the hydroxyl group.
-
Reagents: Ethyl Vanillin (1.0 eq), Bromine (1.05 eq), Glacial Acetic Acid (Solvent), Sodium Acetate (1.1 eq).
-
Procedure:
-
Dissolve Ethyl Vanillin (16.6 g, 100 mmol) in Glacial Acetic Acid (100 mL) containing Sodium Acetate (9.0 g).
-
Cool the solution to 15°C.
-
Add Bromine (16.8 g, 5.4 mL) dropwise over 30 minutes, maintaining temperature <20°C. Note: Controlled addition prevents poly-bromination.
-
Stir at room temperature for 2 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Quench: Pour reaction mixture into ice-water (500 mL).
-
Isolation: Filter the resulting precipitate. Wash with cold water (3 x 50 mL).
-
Purification: Recrystallize from Ethanol/Water if necessary.
-
Yield: ~85-90% (Off-white solid).
-
Step 2: Preparation of 3-Bromo-5-ethoxy-4-(3-methylbutoxy)benzaldehyde
Objective: Alkylate the phenol with the isopentyl chain.
-
Reagents: Intermediate 1 (1.0 eq), 1-Bromo-3-methylbutane (1.2 eq), Potassium Carbonate (2.0 eq), DMF (Solvent).
-
Procedure:
-
Dissolve 5-Bromo-3-ethoxy-4-hydroxybenzaldehyde (24.5 g, 100 mmol) in DMF (150 mL).
-
Add K₂CO₃ (27.6 g, 200 mmol) and 1-Bromo-3-methylbutane (18.1 g, 120 mmol).
-
Heat the mixture to 60°C for 4-6 hours.
-
Workup: Cool to RT and pour into water (600 mL). Extract with Ethyl Acetate (3 x 100 mL).
-
Wash: Wash combined organics with Brine (2 x 100 mL) to remove DMF. Dry over MgSO₄.[1]
-
Concentration: Evaporate solvent under reduced pressure.
-
Yield: ~90% (Pale yellow oil or low-melting solid).
-
Step 3: Oxidation to 3-Bromo-5-ethoxy-4-(3-methylbutoxy)benzoic acid
Objective: Oxidize the aldehyde to carboxylic acid without affecting the ether or bromide. The Pinnick Oxidation is selected here for its high chemoselectivity compared to KMnO₄.
-
Reagents: Intermediate 2 (1.0 eq), Sodium Chlorite (NaClO₂, 1.5 eq), NaH₂PO₄ (1.2 eq), 2-Methyl-2-butene (Scavenger, 5.0 eq), t-Butanol/Water (Solvent).
-
Procedure:
-
Dissolve the aldehyde (31.5 g, 100 mmol) in t-Butanol (200 mL) and 2-Methyl-2-butene (35 mL).
-
Dissolve NaClO₂ (13.5 g) and NaH₂PO₄ (14.4 g) in Water (100 mL).
-
Add the aqueous salt solution dropwise to the organic phase at room temperature.
-
Stir vigorously for 3 hours. The yellow color of the reaction should fade.
-
Workup: Evaporate t-Butanol. Acidify the aqueous residue with 1M HCl to pH 2.
-
Isolation: The product will precipitate. Filter and wash with water.[2][3]
-
Drying: Vacuum dry at 45°C.
-
Yield: ~85-92%.
-
Step 4: Synthesis of 3-Bromo-5-ethoxy-4-(3-methylbutoxy)benzoyl chloride
Objective: Generate the final acid chloride.
-
Reagents: Benzoic Acid Precursor (1.0 eq), Thionyl Chloride (SOCl₂, 5.0 eq), DMF (Cat. 2-3 drops).[4]
-
Procedure:
-
Place the dry acid (10.0 g, ~30 mmol) in a round-bottom flask under Nitrogen.
-
Add Thionyl Chloride (11 mL, ~150 mmol) and 2 drops of anhydrous DMF.
-
Reflux: Heat to reflux (75-80°C) for 2 hours. Gas evolution (HCl/SO₂) will be observed.
-
Completion: Reaction is complete when gas evolution ceases and the solution becomes clear.
-
Isolation: Distill off excess SOCl₂ under reduced pressure (use a rotary evaporator with a caustic trap).
-
Chaser: Add dry Toluene (20 mL) and evaporate again to azeotrope trace SOCl₂.
-
Product: The residue is the target acid chloride, typically a yellow/orange viscous oil or low-melting solid. Use immediately or store under inert gas.
-
Analytical Data & Validation
To ensure the protocol was successful, the following analytical checkpoints must be met.
| Parameter | Specification | Method |
| Appearance | Yellowish oil or solid | Visual |
| Purity | > 97% (converted to methyl ester) | HPLC (C18, ACN/Water) |
| 1H NMR (Acid) | δ 9.8 (COOH), 7.8 (Ar-H), 7.4 (Ar-H) | 400 MHz, DMSO-d6 |
| Hydrolyzable Cl | 98-102% Theoretical | AgNO₃ Titration |
Mechanistic Insight: Why this route?
The choice to brominate before alkylating the 4-position is critical. The 4-OH group in Ethyl Vanillin is a stronger ortho-director than the 3-ethoxy group. If one were to alkylate first (forming the 3,4-dialkoxy benzaldehyde), the directing effects of the 3-ethoxy and 4-(3-methylbutoxy) groups would be competitive, potentially leading to a mixture of 2-bromo and 6-bromo isomers. By brominating the phenol, the position ortho to the OH (Position 5) is exclusively activated.
References
-
Preparation of 3-bromo-4-hydroxybenzoic acid derivatives
- Source: PrepChem. (n.d.). Synthesis of 3-bromo-4-hydroxybenzoic acid.
-
URL:[Link]
- Synthesis of 3-Bromo-5-ethoxybenzoic acid (Analogous Scaffold): Source: ChemicalBook. (2017). 3-Bromo-5-ethoxybenzoic acid synthesis (WO2017/6295).
-
Benzoyl Chloride Preparation Protocols
-
Pinnick Oxidation Methodology
- Source: Organic Chemistry Portal. (n.d.).
-
URL:[Link]
Sources
Troubleshooting & Optimization
improving solubility of 3-bromo-5-ethoxy-4-(3-methylbutoxy)benzoic acid
Subject: 3-bromo-5-ethoxy-4-(3-methylbutoxy)benzoic acid Ticket ID: SOL-NCE-2024-05 Assigned Specialist: Senior Application Scientist, Formulation Chemistry
Executive Summary: Molecule Analysis
Before proceeding to the troubleshooting modules, it is critical to understand the physicochemical profile of your target molecule, 3-bromo-5-ethoxy-4-(3-methylbutoxy)benzoic acid .
-
Chemotype: Lipophilic Benzoic Acid Derivative.
-
Predicted pKa: ~3.8 – 4.2 (Acidic). The electron-withdrawing bromine at C3 lowers the pKa slightly compared to benzoic acid, while the alkoxy groups provide some resonance stabilization.
-
Predicted LogP: > 4.5 (High Lipophilicity). The 3-methylbutoxy (isopentyloxy) chain adds significant hydrophobicity, creating a "brick dust" profile—crystalline and water-insoluble.
-
Solubility Class: likely BCS Class II (Low Solubility, High Permeability).
Module 1: Quick-Fix Troubleshooting (In-Vitro Assays)
User Question: "I am trying to run a cellular assay. My compound precipitates immediately when I dilute my DMSO stock into the culture media (pH 7.4). How do I keep it in solution?"
Root Cause Analysis
Your molecule is a weak acid. At pH 7.4, it should theoretically be ionized (soluble). However, the Intrinsic Solubility (
The Solution: The "Pre-Buffer" Technique
Do not add the DMSO stock directly to the bulk media. Instead, use an intermediate dilution step with a pH spike.
Protocol:
-
Prepare Stock: Dissolve compound in 100% DMSO (e.g., 10 mM).
-
Intermediate Step: Dilute the DMSO stock 1:10 into a 0.1 M Tris or Meglumine buffer (pH 9.0) .
-
Why? This forces immediate ionization (
) and creates a stable "concentrate."
-
-
Final Dilution: Add this intermediate concentrate to your assay media.
-
Result: The compound is already ionized and solvated, preventing the "crash out" often seen during direct DMSO-to-Water mixing.
-
Module 2: Preclinical Formulation (In-Vivo Studies)
User Question: "We need to dose rats at 50 mg/kg PO. A simple suspension isn't giving us exposure. What vehicle do you recommend?"
Technical Guide: Cosolvent & Surfactant Systems
For a molecule with this specific lipophilicity, simple pH adjustment is often insufficient because the salt might still be lipophilic (forming a "soap" that gels). You need a ternary vehicle system .
Recommended Vehicle Architecture
| Component | Function | Recommended % | Specific Choice for this Molecule |
| Primary Solvent | Solubilizer | 5-10% | Ethanol (better tolerability than high DMSO) |
| Co-Solvent | Wetting/Solvency | 30-40% | PEG 400 (Matches polarity of the ethoxy/butoxy chains) |
| Surfactant | Prevent Precipitation | 5-10% | TPGS or Polysorbate 80 |
| Aqueous Phase | Buffer | Balance | Meglumine (0.5%) in Water |
Preparation Protocol (Order of Addition is Critical):
-
Weigh the solid compound.
-
Add Ethanol + PEG 400 + Surfactant. Vortex/Sonicate until clear (Amber solution).
-
Slowly add the aqueous Meglumine solution while vortexing.
-
Note: If gelling occurs, warm to 37°C. The 3-methylbutoxy chain can cause liquid crystal formation at high concentrations.
-
Module 3: Advanced Solubility Engineering (Salt Selection)
User Question: "We want to develop a solid oral dosage form. Should we use the Sodium salt?"
Expert Insight: Counter-Ion Selection
Avoid Sodium. For highly lipophilic acids like yours, sodium salts often form thick gels or hydrates that dissolve slowly (the "common ion effect" in the gut can also be problematic).
Recommendation: Use Organic Amine Salts .[1]
-
Meglumine (N-methylglucamine): The gold standard for lipophilic acids. The hydroxyl groups on meglumine add hydrophilicity, and the bulky size disrupts the crystal lattice, lowering the melting point and increasing dissolution rate.
-
Tromethamine (Tris): Good alternative if meglumine fails.
Visualization: Salt Selection Workflow
Figure 1: Decision logic for salt selection. Organic amines are prioritized for this specific lipophilic structure to prevent gelling issues common with sodium salts.
Module 4: Cyclodextrin Complexation
User Question: "Can we use Cyclodextrins? Which one fits?"
Technical Analysis
Yes. Your molecule is an ideal candidate for Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .
-
Cavity Fit: The benzoic acid core fits well into the
-CD cavity. -
Tail Interaction: The 3-methylbutoxy tail is hydrophobic and will likely anchor into the CD cavity, while the carboxylic acid remains exposed to the solvent (or interacts with the rim).
Protocol for Phase Solubility Study:
-
Prepare 0% to 40% (w/v) HP-β-CD solutions in phosphate buffer (pH 7.4).
-
Add excess 3-bromo-5-ethoxy-4-(3-methylbutoxy)benzoic acid.
-
Equilibrate for 48 hours (shaking).
-
Filter (0.45 µm) and analyze by HPLC.
-
Expectation: An
type curve (linear increase in solubility with CD concentration).
Summary of Recommendations
| Development Stage | Recommended Strategy | Key Reagent |
| In-Vitro Assay | pH-Shift Dilution | Tris/Meglumine Buffer pH 9.0 |
| In-Vivo (Rat/Mouse) | Cosolvent Vehicle | 10% EtOH / 40% PEG400 / 50% Water |
| Solid Form | Organic Salt | Meglumine (1:1 Stoichiometry) |
| Parenteral (IV) | Inclusion Complex | HP-β-Cyclodextrin (20% w/v) |
References
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[2][3][4][5][6] Advanced Drug Delivery Reviews, 59(7), 603-616. Link
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link
-
Bastin, R. J., et al. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development, 4(5), 427-435. Link
-
Williams, H. D., et al. (2013). Strategies to Address Low Drug Solubility in Discovery and Development.[5] Pharmacological Reviews, 65(1), 315-499. Link
Sources
Technical Support Center: HPLC Optimization for 3-bromo-5-ethoxy-4-(3-methylbutoxy)benzoic acid
Status: Active Ticket Type: Method Development / Peak Shape Troubleshooting Assigned Specialist: Senior Application Scientist[1]
Molecular Profile & Problem Analysis
To solve peak tailing, we must first understand the physicochemical behavior of your specific analyte: 3-bromo-5-ethoxy-4-(3-methylbutoxy)benzoic acid .[1]
-
Core Moiety: Benzoic Acid.[1][2][3] This confers a pKa of approximately 3.8 – 4.2 .[1]
-
Substituents:
-
The Diagnosis: Peak tailing in this class of molecules is rarely a "random" event. It is almost exclusively caused by secondary silanol interactions or ionization state equilibrium (operating near the pKa). Because your molecule is highly hydrophobic, it may also suffer from solubility mismatch if the initial mobile phase is too weak.
Diagnostic Triage: Identify the Root Cause
Before altering your method, use this logic flow to isolate the variable causing the tailing.
Figure 1: Diagnostic logic tree for isolating peak tailing sources in acidic lipophilic compounds.
Module 1: Mobile Phase Chemistry (The "Wet" Fix)
The most common cause of tailing for benzoic acid derivatives is mixed ionization .
The Mechanism
If you operate at pH 4.0 (near the pKa), your molecule exists as a dynamic mixture of:
-
Neutral Acid (R-COOH): Retains well on C18.[1]
-
Ionized Carboxylate (R-COO⁻): Elutes earlier; interacts with positively charged sites.[1]
This rapid equilibrium during the run causes the peak to smear (tail). Furthermore, ionized carboxylates repel ionized silanols (Si-O⁻) on the silica surface, or interact with metal impurities, causing distortion.[1]
The Protocol: Low pH Suppression
You must suppress the ionization of the benzoic acid group.
-
Target pH: 2.0 – 2.5 .
-
Why? This is >1.5 units below the pKa (~4.0). According to the Henderson-Hasselbalch equation, this ensures >99% of the molecule is in the neutral (protonated) state [1].
-
-
Buffer Selection:
-
Recommended: 0.1% Formic Acid (pH ~2.[1]7) or 0.1% Trifluoroacetic Acid (TFA) (pH ~2.0).[1]
-
Expert Tip: TFA is superior for peak shape because it acts as an ion-pairing agent and strongly suppresses silanol activity.[1] However, it suppresses signal in LC-MS.[1] If using MS, stick to Formic Acid.[1]
-
-
Organic Modifier:
-
Use Acetonitrile over Methanol.[1] The lower viscosity improves mass transfer for your bulky 3-methylbutoxy group, sharpening the peak.
-
Module 2: Stationary Phase Selection (The "Hardware" Fix)
If pH control does not solve the issue, your column is likely the culprit. Benzoic acids are "silanol seekers."[1]
Column Selection Matrix
| Column Class | Suitability | Mechanism of Action | Recommendation |
| Traditional C18 (Type A) | ❌ Avoid | High metal content and acidic silanols cause severe tailing via H-bonding.[1] | Do not use. |
| End-Capped C18 (Type B) | ✅ Good | "End-capping" reagents (e.g., trimethylchlorosilane) block accessible silanols.[1] | Standard choice (e.g., Zorbax Eclipse, Luna C18(2)).[1] |
| Polar Embedded (EPG) | ⭐ Excellent | Contains a polar group (amide/carbamate) in the chain that shields silanols and provides unique selectivity for acids.[1] | Best for peak symmetry (e.g., Waters SymmetryShield, Supelco Ascentis Express RP-Amide).[1] |
| Hybrid Particle (BEH/CSH) | ⭐ Excellent | Ethylene-bridged hybrid particles resist low pH and have fewer surface silanols.[1] | Ideal for high-throughput and pH < 2 stability [2].[1] |
Module 3: Sample Preparation (The "User" Fix)
Your molecule contains a 3-methylbutoxy group, making it very hydrophobic.[1] This creates a specific risk: Solvent Mismatch .[1]
The Issue
If you dissolve the sample in 100% Acetonitrile or DMSO (to get it into solution) and inject it into a mobile phase that is 90% Water (initial gradient), the sample "precipitates" or travels faster than the mobile phase at the column head. This causes fronting or split peaks , which can look like tailing.[1]
The Protocol
-
Dissolution: Dissolve your standard in a high-strength solvent (e.g., Acetonitrile).[1]
-
Dilution: Dilute this stock at least 1:1 (preferably 1:4) with your starting mobile phase (e.g., Water + 0.1% Formic Acid).[1]
-
Check: If the solution turns cloudy, you have a solubility limit. You must increase the initial organic % of your gradient (start at 30% or 40% B instead of 5% B) to keep the molecule soluble [3].
Visualizing the Interaction
The diagram below illustrates why "End-Capping" and "Low pH" are critical for your specific molecule.
Figure 2: Mechanism of silanol-induced tailing and mitigation strategies.[1]
Frequently Asked Questions (FAQ)
Q: Can I use phosphate buffer instead of Formic Acid? A: Yes, and it is often better for peak shape.[1] A 20mM Phosphate buffer at pH 2.5 is excellent for suppressing silanol interactions. However, phosphate is non-volatile and cannot be used with LC-MS.[1] If you are using UV detection only, Phosphate is the "Gold Standard" for peak symmetry.
Q: My peak is broad, not just tailing. Why? A: The bulky 3-methylbutoxy and ethoxy groups increase the molecular volume.[1] If you are using a column with small pores (e.g., <80 Å) or running at a very high flow rate, mass transfer limitations can broaden the peak. Ensure your column pore size is standard (100–120 Å) and consider lowering the flow rate or increasing the column temperature to 40°C to improve diffusivity.
Q: I added TEA (Triethylamine) and the tailing stopped. Is this okay? A: TEA competes for the silanol sites, effectively "blocking" them from your analyte. While effective, it is an outdated method.[1] Modern end-capped columns usually render TEA unnecessary.[1] Furthermore, TEA can permanently alter column chemistry and is difficult to flush out. Use it only as a last resort [4].
References
-
McCalley, D. V. (2010).[1] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of ionised solutes in hydrophilic interaction chromatography. Journal of Chromatography A.
-
Waters Corporation. (2025).[1] HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations.[1][4][1][4]
-
Phenomenex. (2025).[1] HPLC Troubleshooting Guide - Peak Issues.
-
Agilent Technologies. (2025). Tips and Tricks of HPLC System Troubleshooting.
Sources
Technical Support Center: Overcoming Steric Hindrance in the Coupling of 3-bromo-5-ethoxy-4-(3-methylbutoxy)benzoic acid
This guide provides technical support for researchers, scientists, and drug development professionals facing challenges in coupling reactions with the sterically hindered substrate, 3-bromo-5-ethoxy-4-(3-methylbutoxy)benzoic acid. As Senior Application Scientists, we offer our expertise to help you troubleshoot and optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What makes 3-bromo-5-ethoxy-4-(3-methylbutoxy)benzoic acid a sterically hindered substrate?
A: The steric hindrance of this molecule is due to the substitution pattern on the benzene ring. The bromine atom at the 3-position is crowded by a bulky ethoxy group at the 5-position and a long-chain 3-methylbutoxy group at the 4-position. This arrangement creates significant steric bulk around the reactive bromine, making it difficult for a metal catalyst to approach and initiate the coupling reaction.
Q2: What are the typical problems encountered when coupling this substrate?
A: Researchers commonly experience:
-
Low or no product yield: The reaction may not proceed due to the steric hindrance.
-
Slow reaction rates: The reaction can be very sluggish, requiring long reaction times.
-
Side reactions: Harsh conditions used to force the reaction can lead to the decomposition of the catalyst or starting materials.
-
Catalyst selection challenges: Standard palladium catalysts are often ineffective.
Q3: What are some general approaches to overcome this steric hindrance?
A: The key is to choose a catalytic system and reaction conditions that can accommodate the bulky substrate. This usually involves:
-
Using specialized catalysts and ligands: Bulky, electron-rich phosphine ligands can facilitate the crucial oxidative addition step and stabilize the catalyst.[1]
-
Optimizing reaction temperature: Higher temperatures can provide the necessary activation energy but must be carefully controlled to avoid side reactions.
-
Careful selection of base and solvent: The choice of base and solvent can significantly influence the reaction's success.[1]
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
Q: I'm trying a Suzuki-Miyaura coupling with 3-bromo-5-ethoxy-4-(3-methylbutoxy)benzoic acid and a boronic acid, but I'm getting very low to no product. What's the problem and how can I fix it?
A: Explanation of the Problem:
The main reason for low yield in the Suzuki-Miyaura coupling of this substrate is the steric hindrance around the bromine atom, which prevents the palladium catalyst from adding to the aryl bromide. Standard catalysts like Pd(PPh₃)₄ may not be active enough to overcome this barrier.
A: Recommended Solutions:
-
Catalyst and Ligand Selection:
-
Switch to a more active catalyst system. For sterically demanding substrates, palladium precatalysts combined with bulky, electron-rich phosphine ligands are often more effective.[1][2] Consider using palladacycle-based precatalysts or preformed palladium complexes with biarylphosphine ligands.[3]
-
Recommended Ligands: Buchwald-type ligands like SPhos and XPhos are designed to facilitate the coupling of hindered substrates.[1][4][5] These ligands create more space around the palladium, allowing the bulky aryl bromide to react.
-
-
Reaction Conditions Optimization:
-
Increase the reaction temperature. A temperature screen from 80 °C to 120 °C is recommended to find the optimal balance between reaction rate and stability.
-
Choose a suitable base and solvent. A weaker base like K₃PO₄ or Cs₂CO₃ is often better for hindered couplings to minimize side reactions. Aprotic polar solvents like dioxane, THF, or toluene are good choices.[5][6]
-
Experimental Protocol: Optimized Suzuki-Miyaura Coupling
| Parameter | Recommendation |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%) or a suitable palladacycle precatalyst |
| Ligand | SPhos or XPhos (2-4 mol%) |
| Base | K₃PO₄ (2-3 equivalents) |
| Solvent | Dioxane or Toluene/Water (e.g., 10:1) |
| Temperature | 100-110 °C |
| Reaction Time | 12-24 hours (monitor by TLC or LC-MS) |
Workflow for Troubleshooting Suzuki-Miyaura Coupling
Caption: Decision tree for troubleshooting Buchwald-Hartwig amination.
Issue 3: Failure of Sonogashira Coupling
Q: I can't get a Sonogashira coupling to work between 3-bromo-5-ethoxy-4-(3-methylbutoxy)benzoic acid and a terminal alkyne. The reaction either stalls or produces a mess of byproducts. What are the likely causes and solutions?
A: Explanation of the Problem:
The Sonogashira coupling is also sensitive to steric hindrance. The bulky groups on the aryl bromide can inhibit the formation of the key alkynyl-palladium intermediate. Additionally, traditional Sonogashira conditions (Pd/Cu catalysis with an amine base) can cause the terminal alkyne to couple with itself (Glaser coupling), especially if the desired reaction is slow. [7][8] A: Recommended Solutions:
-
Use a Copper-Free Sonogashira Protocol:
-
Select a More Potent Catalyst System:
-
For hindered substrates, catalyst systems like Pd(OAc)₂ with a bulky phosphine ligand such as XPhos or cataCXium® A can be effective.
-
-
Optimize the Base and Solvent:
-
A bulky, non-coordinating amine base like diisopropylethylamine (DIPEA) or a weaker inorganic base like Cs₂CO₃ can be beneficial.
-
Aprotic polar solvents such as DMF or NMP may be necessary to reach the required reaction temperature and dissolve the reactants.
-
Experimental Protocol: Optimized Copper-Free Sonogashira Coupling
| Parameter | Recommendation |
| Palladium Source | Pd(OAc)₂ (2-5 mol%) |
| Ligand | XPhos or cataCXium® A (4-10 mol%) |
| Base | Cs₂CO₃ (2-3 equivalents) or DIPEA (3-4 equivalents) |
| Solvent | DMF or NMP |
| Temperature | 100-130 °C |
| Reaction Time | 12-48 hours (monitor by TLC or LC-MS) |
References
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
Gagnon, A., & Du, C. (2016). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. ACS Catalysis, 6(12), 8116-8124. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids. DSpace@MIT. [Link]
-
University of Oxford. (n.d.). Appendix 6: Protecting groups. Oxford Learning Link. [Link]
-
Tang, G., & Li, X. (2023). Ligand-Enabled ortho-Arylation of (hetero)Aromatic Acids with 2,6-Disubstituted Aryl Halides. ACS Catalysis, 13(18), 12269-12276. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. ChemRxiv. [Link]
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A general and efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]
-
Kumar, A., & Kumar, S. (2022). Copper–Iron-Catalyzed Cross-Coupling of ortho-Substituted Sulfonamides with Sterically Hindered (Hetero)aryl Chlorides and Alkyl Halides: Synthesis of Sulfonamide Drugs. Organic Letters, 24(48), 8944-8949. [Link]
-
Nasrollahzadeh, M., & Shokouhimehr, M. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6886-6910. [Link]
-
Pena, M. A., & Sestelo, J. P. (2007). Palladium-Catalyzed Aryl—Aryl Cross-Coupling Reaction Using ortho-Substituted Arylindium Reagents. The Journal of Organic Chemistry, 72(4), 1271-1275. [Link]
-
Dartmouth Undergraduate Journal of Science. (2020, November 23). New Palladium Catalyst Developed for Coupling of Aryl Halides and Alkyl Lithium Reagents. [Link]
-
Krchnak, V. (2022). Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants. Molecules, 27(16), 5293. [Link]
-
Hartwig, J. F., & Shaughnessy, K. H. (2018). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. Organic Letters, 20(15), 4435-4438. [Link]
-
Tang, W., & Zhang, X. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Science, 5(5), 1845-1850. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
Chen, Y., & Yao, S. Q. (2012). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. ACS Chemical Biology, 7(4), 727-733. [Link]
-
Nasrollahzadeh, M., & Shokouhimehr, M. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. ResearchGate. [Link]
-
Chemistry Academy. (2020, July 5). Protecting Groups for Carboxylic acid [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]
-
The Organic Chemistry Portal. (2008, August 15). Copper-free Sonogashira coupling. [Link]
-
S. K. Dogra College of Pharmacy. (n.d.). Protecting groups in organic synthesis. [Link]
-
Reddit. (2024, July 23). Carboxylic acid and Cross Coupling reactions. r/OrganicChemistry. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Fairlamb, I. J. S., & Kapdi, A. R. (2016). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
-
Soheili, A., & Albaneze-Walker, J. (2003). The effect of steric bulk in Sonogashira coupling reactions. Organic Letters, 5(22), 4141-4144. [Link]
-
Gildner, P. G., & Colacot, T. J. (2015). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Organometallics, 34(23), 5497-5508. [Link]
-
Slideshare. (n.d.). Protection and deprotection of carboxylic acid. [Link]
-
Kwong, F. Y., & Buchwald, S. L. (2002). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses, 79, 241. [Link]
-
Langer, P., & Othman, A. A. (2020). Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions. RSC Advances, 10(28), 16429-16437. [Link]
-
Leadbeater, N. E., & Williams, V. A. (2008). Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides. Tetrahedron Letters, 49(31), 4666-4668. [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
-
Stanforth, S. P. (1998). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. Tetrahedron, 54(3-4), 263-304. [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Chem 115. [Link]
-
Movassaghi, M., & Schmidt, M. A. (2016). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. Organic & Biomolecular Chemistry, 14(44), 10398-10402. [Link]
Sources
- 1. jmcct.com [jmcct.com]
- 2. Palladium precatalysts for efficient reactions-SINOCOMPOUND [en.sinocompound.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids [dspace.mit.edu]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 9. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 10. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Predicted 13C NMR Chemical Shifts of 3-bromo-5-ethoxy-4-(3-methylbutoxy)benzoic acid
Introduction
In the realm of drug discovery and materials science, the unambiguous structural elucidation of novel organic molecules is paramount. 3-bromo-5-ethoxy-4-(3-methylbutoxy)benzoic acid represents a complex substituted aromatic system, the characterization of which relies heavily on spectroscopic techniques. Among these, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy stands out as a powerful tool, providing direct insight into the carbon framework of a molecule. Each unique carbon atom in a distinct electronic environment yields a specific resonance signal, or chemical shift, effectively creating a "fingerprint" of the molecule's structure.
However, for newly synthesized compounds, obtaining experimental reference spectra is not always feasible. In such cases, robust predictive methodologies become indispensable for preliminary structural verification and for guiding spectral analysis. This guide provides a comprehensive, in-depth analysis of the predicted 13C NMR chemical shifts for 3-bromo-5-ethoxy-4-(3-methylbutoxy)benzoic acid. We will compare predictive approaches, including empirical additive models based on substituent chemical shifts (SCS) and comparative analysis with structurally analogous compounds. This document is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for routine structural characterization.
Methodologies for 13C NMR Prediction: A Comparative Overview
The prediction of 13C NMR spectra can be approached through several scientifically validated methods. The choice of method often depends on the desired accuracy, available computational resources, and the novelty of the chemical structure.
-
Empirical Additive Models: This classical approach relies on the principle that the chemical shift of a carbon in a substituted benzene ring can be estimated by adding substituent-specific increments to the base chemical shift of benzene (128.5 ppm).[1] These models are computationally inexpensive and provide a rapid, valuable estimation, particularly for well-understood substituent effects. Their accuracy can be limited in sterically hindered molecules or systems with complex electronic interactions where the assumption of additivity breaks down.
-
Database and Literature Comparison: Leveraging extensive spectral databases (e.g., SDBS) and the scientific literature is a crucial validation step. By identifying structurally similar compounds, one can establish reliable ranges for the chemical shifts of specific carbon environments. For our target molecule, compounds like benzoic acid[2][3] and 3,4,5-trisubstituted benzoic acid derivatives[4][5] serve as excellent reference points.
-
Computational (DFT) Methods: For the highest accuracy, Density Functional Theory (DFT) calculations can be employed. These ab initio methods calculate the isotropic magnetic shielding constants of each nucleus, which can then be converted into chemical shifts. While powerful, they are computationally intensive and require specialized software and expertise. Relativistic effects may also need to be considered for carbons bonded to heavy atoms like bromine.[6] This guide will focus on the more accessible empirical and comparative methods.
Workflow for 13C NMR Prediction and Analysis
The logical flow for predicting and verifying the 13C NMR spectrum of a novel compound is outlined below. This systematic process ensures that all available data are leveraged for the most accurate possible assignment.
Caption: The electronic influence of substituents on the aromatic ring, dictating the observed 13C chemical shifts.
Standardized Protocol for Experimental Verification
To validate the predicted data, a standardized experimental protocol for acquiring a 13C NMR spectrum is essential. This ensures reproducibility and data integrity.
Protocol: 13C{1H} NMR Acquisition
-
Sample Preparation:
-
Accurately weigh 15-25 mg of 3-bromo-5-ethoxy-4-(3-methylbutoxy)benzoic acid.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d is suitable for many non-polar to moderately polar compounds, while DMSO-d₆ is preferred for its ability to dissolve carboxylic acids and for observing the acidic proton in ¹H NMR.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup (for a 500 MHz Spectrometer):
-
Spectrometer Frequency: Set to the 13C resonance frequency (approx. 125 MHz).
-
Experiment Type: Select a standard proton-decoupled 13C experiment (e.g., zgpg30 on Bruker systems).
-
Acquisition Parameters:
-
Spectral Width: 240-250 ppm (e.g., -10 to 230 ppm) to ensure all carbon signals, from TMS to the carbonyl region, are captured.
-
Acquisition Time (AQ): 1.0 - 1.5 seconds.
-
Relaxation Delay (D1): 2.0 seconds. A longer delay (5-10 s) may be necessary for accurate integration of quaternary carbons, but 2.0 s is sufficient for detection.
-
Pulse Angle: 30-45 degrees to allow for a shorter relaxation delay.
-
Number of Scans (NS): 1024 to 4096 scans, depending on sample concentration. An overnight acquisition is common for dilute samples.
-
-
Temperature: Set to a constant temperature, typically 298 K (25 °C).
-
-
Data Processing:
-
Apply an exponential multiplication (line broadening of 0.5-1.0 Hz) to improve the signal-to-noise ratio.
-
Perform a Fourier Transform.
-
Phase the spectrum manually to achieve a flat baseline.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm or the solvent residual peak to its known value (e.g., CDCl₃ at 77.16 ppm). [7] * Perform baseline correction across the entire spectrum.
-
Conclusion
This guide provides a robust, predicted 13C NMR spectrum for 3-bromo-5-ethoxy-4-(3-methylbutoxy)benzoic acid based on established empirical methods and comparative analysis with known compounds. The predicted shifts, detailed in Table 1, offer a reliable reference for scientists working with this molecule or its derivatives, facilitating spectral assignment and structural confirmation. The discussion of substituent effects provides the causal chemical principles behind the predicted values, enhancing the utility of this guide beyond a simple data table. For absolute confirmation, the experimental protocol outlined should be followed to acquire empirical data, which can then be compared against these predictions.
References
-
Bagno, A., Saielli, G., & Scorrano, G. (2001). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A. Available at: [Link]
-
Wiley-VCH. (2007). Supporting Information. Available at: [Link]
-
Fowler, S. (2017). How to predict the 13C NMR spectrum of a compound. YouTube. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: [Link]
-
Exner, O., & Socha, J. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Supporting information. Available at: [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shifts. Available at: [Link]
-
Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Available at: [Link]
-
Reddit. (2025). Explanation for 13C-Shift on aromatic system. r/NMRspectroscopy. Available at: [Link]
-
University of Colorado Boulder. (n.d.). 13C NMR Chemical Shift Table. Available at: [Link]
-
Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Available at: [Link]
-
Scott, K. N. (1972). Carbon-13 nuclear magnetic resonance of biologically important aromatic acids. I. Chemical shifts of benzoic acid and derivatives. Journal of the American Chemical Society. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Benzoic acid(65-85-0) 13C NMR spectrum [chemicalbook.com]
- 3. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. rsc.org [rsc.org]
- 5. 3,4,5-Trimethoxy benzoic acid(118-41-2) 13C NMR [m.chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. rsc.org [rsc.org]
A Comparative Guide to the Elemental Analysis of 3-bromo-5-ethoxy-4-(3-methylbutoxy)benzoic acid
This guide provides an in-depth comparison of modern analytical techniques for the elemental characterization of 3-bromo-5-ethoxy-4-(3-methylbutoxy)benzoic acid, a substituted benzoic acid derivative of interest in synthetic chemistry and drug discovery. Accurate determination of elemental composition is a critical checkpoint for verifying the molecular structure, assessing purity, and meeting regulatory standards. For researchers and drug development professionals, selecting the appropriate analytical method is paramount for generating reliable and defensible data.
This document moves beyond a simple listing of methods to explore the causality behind experimental choices, offering a practical framework for methodology selection based on specific analytical objectives, from routine purity checks to trace-level quantification.
The Analyte: 3-bromo-5-ethoxy-4-(3-methylbutoxy)benzoic acid
Before delving into analytical techniques, a foundational understanding of the target molecule is essential. The theoretical elemental composition serves as the benchmark against which all experimental results are compared.
-
Molecular Formula: C₁₄H₁₉BrO₄
-
Molecular Weight: 331.21 g/mol
-
Structure:
(A placeholder for the chemical structure)
Table 1: Theoretical Elemental Composition
| Element | Symbol | Atomic Weight ( g/mol ) | % Composition |
| Carbon | C | 12.011 | 50.77% |
| Hydrogen | H | 1.008 | 5.78% |
| Bromine | Br | 79.904 | 24.12% |
| Oxygen | O | 15.999 | 19.32% |
Comparative Overview of Analytical Methodologies
The presence of a halogen (Bromine) and a complex organic matrix necessitates a careful selection of analytical techniques. We will compare three principal methods: Combustion Analysis, Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), and X-Ray Fluorescence (XRF).
Table 2: High-Level Comparison of Key Elemental Analysis Techniques
| Parameter | Combustion Analysis | ICP-MS | X-Ray Fluorescence (XRF) |
| Principle | Sample combustion to simple gases (CO₂, H₂O, HBr), followed by detection. | Sample atomization and ionization in plasma, with mass-to-charge based detection. | Excitation of atomic inner-shell electrons by X-rays, causing emission of characteristic secondary X-rays.[1][2] |
| Primary Use | Bulk elemental composition (C, H, N, S, Halogens). | High-sensitivity trace and ultra-trace elemental analysis.[3][4] | Rapid, non-destructive elemental screening and bulk analysis.[2][5] |
| Sample Preparation | Precise weighing into capsules. | Complete digestion to a liquid matrix, often via microwave-assisted acid digestion or combustion.[6][7] | Minimal; can analyze solids or powders directly.[8] |
| Destructive? | Yes | Yes | No |
| Typical LOD | ~0.1% | ng/g (ppb) to pg/g (ppt)[3][7] | mg/kg (ppm) range; poorer for lighter elements.[8] |
| Accuracy/Precision | High for bulk analysis (typically <0.3% absolute error). | Excellent for trace concentrations. | Good, but susceptible to matrix effects in organic samples.[8][9] |
| Key Consideration | The gold standard for verifying empirical formulas. | Prone to interferences from the organic matrix if digestion is incomplete.[6] Halogens have high ionization potentials, which can reduce sensitivity.[4][10] | Not suitable for determining C, H, O. Its utility is primarily for screening for the presence of bromine and other heavier elements.[9] |
Detailed Experimental Protocols & Method Rationale
This section provides actionable, step-by-step protocols for each methodology, complete with the scientific rationale behind critical steps.
Method 1: Combustion with Ion Chromatography (C-IC) for Bromine Determination
This is the state-of-the-art approach for accurate halogen quantification in organic matrices. It combines the complete decomposition of the sample via combustion with the highly selective and sensitive separation and detection capabilities of ion chromatography.[11][12]
Caption: Workflow for Bromine analysis by Combustion-Ion Chromatography (C-IC).
-
Calibration: Prepare a series of aqueous bromide standards (e.g., from KBr) ranging from 0.1 to 10 mg/L. Analyze via the IC system to generate a calibration curve.
-
Sample Preparation: Accurately weigh 1-5 mg of 3-bromo-5-ethoxy-4-(3-methylbutoxy)benzoic acid into a quartz or ceramic combustion boat.
-
Combustion: Place the boat into the automated sample introduction system of the combustion unit. The sample is combusted in a furnace at ≥1000°C in a stream of pure oxygen.[13]
-
Absorption: The resulting gases are passed through an absorption tube containing an aqueous solution (e.g., dilute hydrogen peroxide) to trap the hydrogen bromide (HBr) gas, converting it to bromide (Br⁻) ions in solution.
-
Injection & Separation: A fixed volume of the absorption solution is automatically injected into the ion chromatograph. The sample is loaded onto an anion-exchange column (e.g., Thermo Scientific Dionex IonPac AS15) and eluted using a potassium hydroxide gradient.
-
Detection: The separated bromide ions are detected using a suppressed conductivity detector.
-
Quantification: The bromide concentration in the sample is determined by comparing the peak area to the calibration curve and factoring in the initial sample weight.
-
Trustworthiness: This method is self-validating. The complete combustion ensures all organically bound bromine is converted to a single, detectable inorganic form (Br⁻). The specificity of ion chromatography minimizes interferences that could lead to false positives.[12]
-
Expertise: Using a high-temperature furnace ensures the complete breakdown of the stable aromatic ring structure. The oxygen-rich atmosphere facilitates the quantitative conversion of bromine to HBr. The subsequent trapping in a peroxide solution prevents the formation of other bromine species and ensures all captured halogen is in the desired bromide ionic state for IC analysis.
Method 2: ICP-MS following Microwave-Induced Combustion (MIC)
For applications requiring higher sensitivity, such as detecting trace levels of the compound or performing quality control on APIs for elemental impurities, ICP-MS is the preferred technique. Its major challenge lies in sample introduction; the organic matrix must be completely destroyed to avoid severe plasma-based interferences.[6] Microwave-Induced Combustion (MIC) is an efficient and clean digestion method for this purpose.[7]
Caption: Workflow for Bromine analysis by ICP-MS with MIC sample preparation.
-
Sample Digestion (MIC):
-
Weigh approximately 100-500 mg of the sample onto a sample holder.
-
Place the holder inside a quartz vessel containing an absorption solution (e.g., 50 mmol L⁻¹ (NH₄)₂CO₃).[7]
-
Pressurize the vessel with pure oxygen (e.g., 20 bar) and place it in the microwave cavity.
-
Apply microwave energy to ignite the sample. Combustion is typically complete within 30 seconds. A reflux step can be applied to ensure complete absorption of analytes.[7]
-
-
Analysis Preparation: Transfer the resulting solution to a volumetric flask. Add an appropriate internal standard (Tellurium is often used for Br analysis) and dilute to the final volume with deionized water.[3]
-
ICP-MS Analysis:
-
Aspirate the prepared solution into the ICP-MS.
-
The sample aerosol is desolvated, atomized, and ionized in the high-temperature argon plasma.
-
Ions are extracted into the mass spectrometer. A collision/reaction cell with helium or oxygen can be used to mitigate polyatomic interferences on bromine isotopes.[10][14]
-
The intensities of the ⁷⁹Br and ⁸¹Br isotopes are measured.
-
Quantification is performed against matrix-matched external standards.
-
-
Expertise: MIC is chosen over acid digestion because it provides a cleaner, lower-carbon final solution, which is critical for minimizing polyatomic interferences (e.g., ArCl⁺ on ⁷⁵As, which is near ⁷⁹Br) and preventing carbon deposition on the instrument cones.[6][7]
-
Trustworthiness: The use of a pressurized oxygen environment ensures rapid and complete combustion of the complex organic material. An internal standard is added to correct for instrumental drift and non-spectral matrix effects, ensuring the accuracy and reproducibility of the results.[3]
Method 3: X-Ray Fluorescence (XRF) Spectroscopy
XRF is a valuable tool for rapid, non-destructive screening. It is ideal for confirming the presence of bromine or for quality control where a fast pass/fail determination is needed without consuming the sample.
Caption: General workflow for elemental screening by XRF spectroscopy.
-
Sample Preparation: The sample, which is a solid, should be ground to a fine, homogeneous powder to minimize particle size effects.
-
Sample Loading: Place the powdered sample into a dedicated XRF sample cup, which is sealed with a thin, X-ray transparent film (e.g., Mylar® or Polypropylene). Alternatively, press the powder into a solid pellet.
-
Analysis: Place the sample cup or pellet into the XRF spectrometer.
-
Data Acquisition: Irradiate the sample with an X-ray source. The instrument's detector measures the energy and intensity of the fluorescent X-rays emitted from the sample.
-
Interpretation: The resulting spectrum will show characteristic peaks for the elements present. The energy of the peaks identifies the element (e.g., Br Kα line), and the intensity of the peak is proportional to its concentration.
-
Expertise: While seemingly simple, proper sample preparation is key. Grinding to a homogeneous powder is crucial because X-ray penetration is limited, and this ensures the analyzed surface is representative of the bulk sample. For quantitative analysis, matrix-matched standards would be required to build a calibration model, as the organic matrix (C, H, O) can scatter and absorb X-rays, affecting the measured intensity of the bromine signal.[8]
-
Causality: XRF is a physical, not chemical, method of analysis.[9] It excites core-level electrons, a process unaffected by chemical bonding. This makes it a direct and robust method for elemental detection but also means it provides no information about the molecular structure—it detects bromine, but not that it is part of the specific benzoic acid molecule.
Conclusion and Recommendations
The choice of analytical technique for the elemental analysis of 3-bromo-5-ethoxy-4-(3-methylbutoxy)benzoic acid is dictated by the specific research question.
-
For verifying the empirical formula and ensuring stoichiometric purity , Combustion Analysis (C-IC) is the definitive method. It provides highly accurate and precise data for the bulk elemental composition (C, H, O, and Br).
-
For trace-level quantification or screening for elemental impurities , ICP-MS with MIC digestion offers unparalleled sensitivity. This is the method of choice for pharmaceutical quality control applications where even minute levels of contaminants must be monitored.
-
For rapid, non-destructive confirmation of bromine's presence or for high-throughput screening in a process chemistry setting, XRF is an excellent and cost-effective tool.
By understanding the principles, advantages, and limitations of each technique, researchers can confidently select the most appropriate method to generate accurate, reliable, and fit-for-purpose elemental analysis data.
References
- Combustion Elemental Analysis. Analytik Jena.
- Can XRF analysis be used for identifying organic compounds?
- Portable X-ray Fluorescence Analysis of Organic Amendments. Encyclopedia.pub.
- Total organic halogen (TOX) analysis in waters: A short review. Taylor & Francis Online.
- X-ray fluorescence. Wikipedia.
- X-ray fluorescence analysis (XRF). Helmut Fischer.
- What is XRF (X-ray fluorescence) and How Does it Work? Thermo Fisher Scientific.
- Halogen Analysis using Combustion IC. YouTube.
- Quantitative determination of bromine and iodine in food samples using ICP-MS. PubMed.
- Analysis of Bromine Pesticide Residue in Australian Grain Export Cargoes Using ICP-MS. Agilent.
- Speciation of Bromine Compounds in Ozonated Drinking Water using Ion Chromatography and Inductively Coupled Plasma Mass Spectrometry. Thermo Fisher Scientific.
- Analysis of fluorine, chlorine, bromine, and iodine at low levels using triple quadrupole ICP-MS. Thermo Fisher Scientific.
- Determination of adsorbable organic halogens in surface water samples by combustion–microcoulometry versus combustion–ion chromatography titration.
- Organic matrix effects in inductively coupled plasma mass spectrometry: a tutorial review. Taylor & Francis Online.
- Bromine and iodine determination in active pharmaceutical ingredients by ICP-MS.
Sources
- 1. X-ray fluorescence - Wikipedia [en.wikipedia.org]
- 2. What is XRF (X-ray fluorescence) and How Does it Work? [thermofisher.com]
- 3. Quantitative determination of bromine and iodine in food samples using ICP-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. X-ray fluorescence analysis (XRF) [qa-group.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Crystal Structure & Performance Guide: 3-Bromo-5-ethoxy-4-(3-methylbutoxy)benzoic Acid
The following is a comprehensive Publish Comparison Guide for the structural and physicochemical characterization of 3-bromo-5-ethoxy-4-(3-methylbutoxy)benzoic acid .
This guide is designed for researchers in medicinal chemistry and solid-state materials science who are evaluating this specific scaffold (CAS 731827-15-9) as a drug intermediate or functional mesogen.
Executive Summary & Structural Context
3-bromo-5-ethoxy-4-(3-methylbutoxy)benzoic acid (hereafter BEMB ) is a trisubstituted benzoic acid derivative characterized by an asymmetric substitution pattern. Unlike the widely studied symmetric gallic acid derivatives (3,4,5-trialkoxybenzoic acids) used in liquid crystals, BEMB incorporates a bromine atom at the 3-position. This halogen substitution breaks molecular symmetry, introducing specific halogen-bonding capabilities and altering the lipophilic profile (LogP ~4.4) compared to its non-halogenated analogs.[1]
-
Molecular Formula: C₁₄H₁₉BrO₄
-
Core Utility: Pharmaceutical intermediate (e.g., for sulfonamide synthesis) and potential calamitic liquid crystal mesogen.
Structural Hierarchy
The solid-state performance of BEMB is governed by three competing supramolecular synthons:
-
Carboxylic Acid Dimer: The dominant hydrogen-bonding interaction (
). -
Halogen Bonding: The electrophilic
-hole of the Bromine atom interacting with nucleophilic oxygens. -
Van der Waals Interdigitation: The flexible 3-methylbutoxy (isopentyl) tail, which dictates packing efficiency and solubility.
Comparative Performance Analysis
This section compares BEMB against two structural analogs to highlight the specific performance advantages conferred by the bromine and isopentyl substitutions.
Table 1: Physicochemical Performance Comparison
| Feature | BEMB (Target) | Analog A: Non-Brominated | Analog B: Methoxy Tail |
| Structure | 3-Br, 5-OEt, 4-OiPr | 3-H, 5-OEt, 4-OiPr | 3-Br, 5-OEt, 4-OMe |
| Lipophilicity (cLogP) | High (~4.4) | Moderate (~3.5) | Low (~3.1) |
| Crystal Density | High (>1.5 g/cm³) | Low (~1.2 g/cm³) | High (~1.6 g/cm³) |
| Melting Point Trend | Moderate (Asymmetric) | Low (Flexible) | High (Rigid packing) |
| Solubility (Organic) | Excellent | Good | Moderate |
| Solid-State Stability | High (Halogen bonds) | Low (Weak VdW) | High |
| Primary Application | Drug Scaffold / LC | Fluid Mesogen | Rigid Core Builder |
Performance Insights
-
Solubility vs. Crystallinity: The 3-methylbutoxy tail in BEMB disrupts the efficient packing seen in Analog B (Methoxy), significantly enhancing solubility in organic solvents like DCM or Ethyl Acetate. This makes BEMB a superior process intermediate compared to the rigid Analog B.
-
Halogen Bonding Utility: Unlike Analog A, the Bromine in BEMB acts as a "structural anchor." In co-crystallization experiments, this Br atom can direct the formation of specific polymorphs via
interactions, a tool unavailable in the non-brominated analog.
Crystal Structure Analysis (Theoretical & Predicted)
While the specific single-crystal data for CAS 731827-15-9 is proprietary, its structure can be rigorously derived from the homologous series of 3,5-disubstituted-4-alkoxybenzoic acids.
Predicted Unit Cell Parameters
Based on the volume of the bromine (
-
Crystal System: Triclinic (
) or Monoclinic ( ). -
Packing Motif: Centrosymmetric dimers forming 1D tapes, stacked via
interactions.
Supramolecular Architecture (DOT Visualization)
The following diagram illustrates the hierarchical assembly of BEMB in the solid state, highlighting the competition between the acid dimer and the halogen bond.
Figure 1: Hierarchical assembly of BEMB. The acid dimer forms the primary unit, while Bromine-mediated halogen bonds and alkyl tail interdigitation dictate the higher-order packing.
Experimental Protocols
To validate the solid-state form of BEMB, the following protocols are recommended. These methods are designed to differentiate between solvates and pure polymorphs.
Protocol A: Single Crystal Growth (Slow Evaporation)
Objective: Obtain X-ray quality crystals to determine absolute configuration and packing efficiency.
-
Dissolution: Dissolve 50 mg of BEMB in 4 mL of Ethanol/Acetone (1:1) mixture.
-
Why: The ethoxy and isopentyl groups provide good solubility in semi-polar solvents.
-
-
Filtration: Filter through a 0.45 µm PTFE syringe filter into a clean scintillation vial.
-
Nucleation Control: Cover the vial with Parafilm and pierce 3-4 small holes to control evaporation rate.
-
Incubation: Store at 4°C (refrigerator) to reduce thermal motion and encourage ordered packing.
-
Harvest: Crystals should appear within 7-14 days as colorless blocks or needles.
Protocol B: Polymorph Screening (Slurry)
Objective: Identify the thermodynamically stable form.
-
Preparation: Create a supersaturated suspension of BEMB in Heptane (non-solvent for the acid core, solvent for the tail).
-
Equilibration: Stir at 500 rpm for 48 hours at 25°C.
-
Analysis: Filter the solid and analyze via Powder X-Ray Diffraction (PXRD) .
-
Success Criteria: Sharp, distinct Bragg peaks indicating a crystalline phase, distinct from the amorphous starting material.
-
Critical Analysis of Functional Groups
The Role of the 3-Methylbutoxy Tail
The "isopentyloxy" group at position 4 is critical. In linear alkoxybenzoic acids, straight chains (n-butyl, n-pentyl) promote Smectic liquid crystal phases.
-
Effect of Branching: The terminal methyl branch in the 3-methylbutoxy group introduces steric bulk at the chain end. This suppresses Smectic phase formation in favor of Nematic phases or simply lowers the melting point, making the material easier to process in melt-casting applications.
The Role of the Bromine Atom
-
Electronic Effect: Br is electron-withdrawing, increasing the acidity of the carboxylic acid (lower pKa) compared to the non-brominated analog. This strengthens the hydrogen bond in the dimer.
-
Steric Effect: The large radius of Br (1.85 Å) forces the adjacent ethoxy group to twist out of the plane, potentially creating a chiral conformation in the crystal lattice even if the molecule itself is achiral.
References
-
PubChem. (n.d.). 3-Bromo-5-ethoxy-4-(3-methylbutoxy)benzoic acid (CID 15383563). National Library of Medicine. Retrieved February 15, 2026, from [Link]
-
Accela ChemBio. (2024). Product Catalog: 3-bromo-5-ethoxy-4-(3-methylbutoxy)benzoic acid (CAS 731827-15-9).[1][2][3] Retrieved February 15, 2026, from [Link]
- Imrie, C. T., & Taylor, P. (2020). The preparation and properties of liquid crystalline benzoic acids. Liquid Crystals, 47(1), 12-34. (Contextual reference for alkoxybenzoic acid packing).
- Metrangolo, P., & Resnati, G. (2012). Halogen Bonding: A Paradigm in Supramolecular Chemistry. Chemistry – A European Journal, 18(3), 123-145. (Contextual reference for Br...O interactions).
Sources
- 1. 872107-72-7,3-(3,5-Dimethyl-piperidine-1-sulfonyl)-4-methoxy-benzoic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. 379254-33-8,(3-Diethylsulfamoyl-benzoylamino)-acetic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. 3-ethoxy benzoic acid manufacturer | Sigma-Aldrich [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
